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  • Product: 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine
  • CAS: 893612-12-9

Core Science & Biosynthesis

Foundational

A Technical Guide to Elucidating the In Vitro Mechanism of Action for 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine

Abstract: The compound 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine is a novel chemical entity whose mechanism of action has not been characterized in publicly available literature. This guide provides a comprehensi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The compound 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine is a novel chemical entity whose mechanism of action has not been characterized in publicly available literature. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically elucidate its in vitro mechanism of action. Drawing from established principles in pharmacology and cell biology, we present a logical, multi-pronged strategy beginning with broad target identification and culminating in the characterization of specific cellular phenotypes. This document serves as a practical roadmap, detailing the causality behind experimental choices and providing validated, step-by-step protocols for key assays. The overarching goal is to empower scientific teams to build a robust, data-driven narrative of the compound's biological activity.

Section 1: Introduction and Strategic Overview

The chemical structure of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine, featuring a pyrazinamine core, is suggestive of potential activity as a kinase inhibitor. This class of drugs has been transformative in oncology and other disease areas.[1][2] The discovery of novel kinase inhibitors remains a high-priority area in therapeutic development.[3][4] Therefore, this guide will proceed with the working hypothesis that the compound is a kinase inhibitor, providing a structured approach to confirm this hypothesis and delineate the subsequent biological consequences.

Our investigation is built upon a logical progression:

  • Primary Target Identification: What protein(s) does the compound directly bind to?

  • Cellular Target Engagement: Does the compound engage its target inside a living cell?

  • Downstream Pathway Analysis: How does target engagement affect intracellular signaling?

  • Phenotypic Confirmation: What are the ultimate consequences for cell fate (e.g., proliferation, death, or cell cycle arrest)?

This workflow ensures that each experimental stage builds upon the last, creating a self-validating and cohesive mechanistic story.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Target Validation cluster_2 Phase 3: MOA Elucidation A Compound 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine B Broad Kinase Panel Screen (Biochemical Assay) A->B C Identify Primary Kinase 'Hits' (e.g., >90% Inhibition) B->C D IC50 Determination (Dose-Response Assay) C->D E Cellular Thermal Shift Assay (CETSA) (Target Engagement) D->E F Validated Cellular Target E->F G Phospho-Proteomics or Western Blot for Substrates F->G H Cell-Based Phenotypic Assays (Viability, Cell Cycle) F->H I Construct Mechanistic Model G->I H->I

Figure 1: High-level workflow for MOA determination.

Section 2: Primary Target Identification and Validation

The initial and most critical step is to identify the direct molecular target(s) of the compound. A broad, unbiased screen is the most efficient starting point.

Rationale for Kinase Panel Screening

Given the structural motifs of the compound, we hypothesize it interacts with the ATP-binding pocket of protein kinases.[5] A biochemical screen using a large panel of purified, recombinant kinases is the industry-standard approach to test this hypothesis. This method allows for the rapid assessment of inhibitory activity against hundreds of kinases in a single experiment, providing a "fingerprint" of the compound's selectivity.[6]

Protocol: Broad Kinase Panel Screening

This protocol outlines a typical process for an initial screen to identify primary targets. Commercial services (e.g., Eurofins DiscoverX, Promega) are often used for this purpose.

Objective: To identify which kinases are inhibited by the compound at a single, high concentration.

Methodology:

  • Compound Preparation: Solubilize 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Concentration: The compound is typically screened at a final concentration of 1 to 10 µM. This concentration is high enough to identify most relevant interactions without being confounded by non-specific effects.

  • Kinase Reaction: The assay is performed in a multi-well plate format. Each well contains a specific purified kinase, its corresponding substrate, and ATP at a concentration near its Km (Michaelis constant) to ensure competitive inhibitors can be identified effectively.[6]

  • Compound Incubation: The test compound is added to the reaction mixture.

  • Quantification: After a set incubation time, the kinase activity is measured. A common method is to quantify the amount of ADP produced, which is directly proportional to kinase activity. This can be done using a variety of commercial kits (e.g., ADP-Glo™, Kinase-Glo®).

  • Data Analysis: The activity in the presence of the compound is compared to a vehicle control (DMSO). The result is expressed as Percent Inhibition. "Hits" are typically defined as kinases showing >90% inhibition.

Protocol: IC50 Determination for Lead Hits

Once primary hits are identified, the next step is to determine the potency of the compound against these specific kinases by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

Objective: To quantify the potency of the compound against specific kinase targets.

Methodology:

  • Serial Dilution: Prepare a serial dilution of the compound in DMSO, typically starting from 10 mM. A 10-point, 3-fold dilution series is standard.

  • Assay Setup: The in vitro kinase assay is performed as described in Section 2.2, but instead of a single concentration, the range of compound concentrations is added to the reaction wells.

  • Data Collection: Measure kinase activity at each compound concentration.

  • Data Analysis: Plot Percent Inhibition versus the log of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

A potent IC50 in a biochemical assay is necessary but not sufficient. It is crucial to confirm that the compound can enter a cell and physically bind to its intended target. CETSA is a powerful method for verifying target engagement in a physiological context.[7][8] The principle is that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature.[9]

Objective: To confirm direct binding of the compound to the putative kinase target in intact cells or cell lysates.

Methodology:

  • Cell Culture: Culture a relevant cell line known to express the target kinase to ~80-90% confluency.

  • Compound Treatment: Treat the cells with the compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a defined period (e.g., 1 hour) at 37°C.[10]

  • Thermal Challenge: Aliquot the treated cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short period (e.g., 3-8 minutes) using a thermal cycler, followed by a cooling step.[9][10]

  • Cell Lysis: Lyse the cells to release soluble proteins. Common methods include freeze-thaw cycles or sonication.

  • Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.

  • Quantification: Collect the supernatant and analyze the amount of the soluble target protein remaining at each temperature point using Western blotting or another protein quantification method.[7]

  • Data Analysis: Plot the percentage of soluble protein versus temperature for both vehicle- and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates target stabilization and thus, engagement.[9]

G A Treat cells with Compound or DMSO B Aliquot into PCR tubes A->B C Heat across a temperature gradient (e.g., 40-70°C) B->C D Lyse cells and centrifuge to pellet aggregated proteins C->D E Collect soluble fraction (supernatant) D->E F Analyze for target protein via Western Blot E->F G Plot % Soluble Protein vs. Temperature F->G

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Section 3: Elucidating Downstream Signaling Pathways

Confirming target engagement provides a direct link between the compound and a protein. The next logical step is to determine the functional consequence of this binding event on intracellular signaling pathways.

Rationale for Phospho-Protein Analysis

Kinases function by phosphorylating substrate proteins. Therefore, inhibiting a kinase should lead to a decrease in the phosphorylation of its direct downstream substrates. Western blotting with phospho-specific antibodies is a direct and reliable method to measure this effect.[11][12]

Protocol: Western Blotting for Downstream Substrates

Objective: To measure the effect of the compound on the phosphorylation status of known substrates of the target kinase.

Methodology:

  • Cell Treatment: Seed a relevant cell line in 6-well plates. Once attached, serum-starve the cells if necessary to reduce basal signaling. Treat the cells with a dose-range of the compound for various time points (e.g., 30 min, 2 hr, 6 hr). Include a positive control (a known activator of the pathway, if available) and a negative control (vehicle).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and, critically, phosphatase inhibitors to preserve the phosphorylation states of proteins.[13][14]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20 µg) in sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).[11]

  • Blocking: Block the membrane with a protein-rich solution, such as 5% Bovine Serum Albumin (BSA) in TBST, to prevent non-specific antibody binding. For phospho-proteins, BSA is generally preferred over milk, as milk contains phosphoproteins that can increase background.[13][14]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate protein (e.g., anti-phospho-AKT Ser473). Typically, this is done overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. After another wash, add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.[15]

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of the antibodies and re-probed with an antibody that recognizes the total amount of the substrate protein, regardless of its phosphorylation state.

G compound Compound X (Kinase Inhibitor) kinase Target Kinase (e.g., PI3K) compound->kinase Inhibits substrate Substrate (e.g., AKT) kinase->substrate Phosphorylates p_substrate p-AKT (Active) P downstream Downstream Effects (Cell Proliferation, Survival) p_substrate:f0->downstream Promotes

Figure 3: Hypothetical signaling pathway inhibited by the compound.

Section 4: Determining Cellular Phenotypic Effects

The final step in this initial characterization is to link the molecular and signaling effects to a clear cellular outcome. The choice of assay depends on the known function of the signaling pathway being inhibited.

Protocol: Cell Viability and Proliferation Assay

This assay measures the overall health of the cell population after compound treatment and is one of the most common methods for evaluating the efficacy of potential anti-cancer agents.[16]

Objective: To determine the effect of the compound on cell viability and calculate the GI50 (concentration for 50% growth inhibition).

Methodology:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the compound for a prolonged period, typically 72 hours.

  • ATP Quantification: Measure the number of viable cells using a luminescent ATP-based assay, such as CellTiter-Glo®.[17][18] This assay lyses the cells and measures ATP levels, which are proportional to the number of metabolically active, viable cells.[19]

  • Luminescence Reading: Add the reagent directly to the wells, incubate for 10 minutes to stabilize the signal, and read the luminescence on a plate reader.[20][21]

  • Data Analysis: Plot the luminescence signal against the log of compound concentration and fit to a four-parameter logistic curve to determine the GI50.

Protocol: Cell Cycle Analysis by Flow Cytometry

If the inhibited pathway is known to regulate cell cycle progression, this assay can reveal if the compound causes cells to arrest in a specific phase (G1, S, or G2/M).

Objective: To determine if the compound induces cell cycle arrest.

Methodology:

  • Cell Treatment: Treat cells in 6-well plates with the compound at concentrations around its GI50 for a relevant duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their structure. Cells can be stored at -20°C.[22][23]

  • Staining: Pellet the fixed cells and resuspend them in a staining solution containing a DNA-intercalating dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of double-stranded RNA).[23]

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Cells in G1 phase will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate amount. Quantify the percentage of cells in each phase to identify any compound-induced arrest.

Section 5: Data Synthesis and Mechanistic Model

Assay Parameter Hypothetical Result Interpretation
Kinase Screen % Inhibition @ 1 µMKinase X: 98%Kinase X is a primary target.
Biochemical IC50 IC50 vs. Kinase X50 nMCompound is a potent inhibitor of Kinase X.
CETSA Thermal Shift (ΔTm)+4.2°C @ 1 µMCompound enters cells and binds to Kinase X.
Western Blot p-Substrate Y Level85% decrease @ 1 µMCompound inhibits Kinase X activity in cells.
Cell Viability GI50 in Cell Line Z200 nMCompound inhibits proliferation of cells dependent on Kinase X.
Cell Cycle % Cells in G175% (vs. 45% in control)Inhibition of Kinase X pathway leads to G1 arrest.

This systematic approach, grounded in validated protocols and logical progression, provides the robust framework necessary to move a novel compound from an unknown entity to a well-characterized agent with a defined in vitro mechanism of action.

References

  • Cell Cycle Analysis by Propidium Iodide (PI) Staining. (n.d.). University of Würzburg. Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. Retrieved from [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). Flow Cytometry Core Facility. Retrieved from [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • In vitro NLK Kinase Assay. (2018). PMC. Retrieved from [Link]

  • Understanding the Mode of Action of a Compound. (n.d.). ScitoVation. Retrieved from [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Publications. Retrieved from [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • CETSA. (n.d.). Pelago Bioscience. Retrieved from [Link]

  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. (2022). Molecular and Clinical Oncology. Retrieved from [Link]

  • Protocol for Invitro Kinase Assay. (n.d.). Retrieved from [Link]

  • In vitro kinase assay. (2024). protocols.io. Retrieved from [Link]

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2025). PMC. Retrieved from [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved from [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (2014). ResearchGate. Retrieved from [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro. (2019). Anticancer Research. Retrieved from [Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (2023). PMC. Retrieved from [Link]

  • In vitro kinase assay. (2022). Bio-protocol. Retrieved from [Link]

  • Tailored mode-of-action assays to enhance your drug discovery process. (n.d.). Nuvisan. Retrieved from [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery. Retrieved from [Link]

  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023). PMC. Retrieved from [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. (2021). Nature Reviews Drug Discovery. Retrieved from [Link]

  • 5-Bromo-3-(piperazin-1-yl)pyridin-2-amine. (n.d.). American Elements. Retrieved from [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. Retrieved from [Link]

  • 5-bromo-N-methylpyrazin-2-amine. (n.d.). PubChem. Retrieved from [Link]

  • Target Identification and Mode of Action Studies. (n.d.). University of Florida. Retrieved from [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine: A Comprehensive Technical Guide

Executive Summary The compound 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine represents a highly privileged chemotype frequently encountered in the development of targeted kinase inhibitors (e.g., ATR, CHK1) and CNS-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine represents a highly privileged chemotype frequently encountered in the development of targeted kinase inhibitors (e.g., ATR, CHK1) and CNS-active agents. Transitioning this scaffold from discovery to a viable clinical candidate requires a rigorous, hypothesis-driven understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

This whitepaper establishes a self-validating framework for the pharmacokinetic (PK) profiling of this specific molecule. By analyzing the structural causality behind its physicochemical properties, we define the exact in vitro and in vivo methodologies required to accurately predict its clinical PK behavior.

Chemotype Rationale & Physicochemical Causality

Before initiating any empirical assay, a Senior Scientist must decode the molecule's structural impact on its pharmacokinetic fate. The behavior of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine is governed by three critical moieties:

  • The Basic Secondary Amine (3-methylpiperazine): With an estimated pKa​ of ~9.0–9.5, the distal nitrogen of the piperazine ring will be predominantly protonated at physiological pH (7.4). This basicity drives high aqueous solubility in the acidic gastric environment but restricts passive transcellular permeability across the intestinal epithelium. Furthermore, basic amines exhibit a strong propensity for tissue partitioning via binding to acidic phospholipids, predictably resulting in a large Volume of Distribution ( Vd​ ) .

  • The Halogenated Pyrazine Core: The pyrazine ring is inherently electron-deficient, rendering it highly resistant to oxidative metabolism. The 5-bromo substitution increases lipophilicity (LogP) and provides steric hindrance.

  • Steric Crowding: The proximity of the 2-amine and the bulky 3-piperazine group creates significant steric hindrance around the pyrazine core. Consequently, hepatic Cytochrome P450 (CYP) enzymes will likely target the exposed piperazine ring (via N-dealkylation or N-oxidation) rather than the aromatic core.

Phase I: Intestinal Permeability & Absorption (Caco-2)

To predict the oral absorption of this compound, we employ the industry-standard Caco-2 bi-directional permeability assay. Because the protonated piperazine may restrict passive diffusion and act as a substrate for efflux transporters like P-glycoprotein (P-gp), a bi-directional assessment (Apical-to-Basolateral and Basolateral-to-Apical) is mandatory.

Causality & Self-Validation

Why 21 days of culture? We adhere to the foundational Artursson protocol [[1]]([Link]) to ensure the spontaneous differentiation of the adenocarcinoma cells into enterocyte-like cells, complete with mature tight junctions and brush border expression of P-gp. Why measure TEER? A self-validating system requires proof of monolayer integrity; a Transepithelial Electrical Resistance (TEER) < 200 Ω·cm² indicates paracellular leakage, which would artificially inflate the apparent permeability ( Papp​ ) and invalidate the assay.

Step-by-Step Methodology
  • Cell Culture: Seed Caco-2 cells ( 1×105 cells/cm²) on polycarbonate Transwell® inserts. Culture for 21 days with media changes every 48 hours.

  • Validation: Measure TEER using a Voltohmmeter. Proceed only with inserts demonstrating TEER > 200 Ω·cm².

  • Dosing: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A→B assessment, and the basolateral (B) chamber for B→A assessment. Include Propranolol (high permeability control) and Atenolol (low permeability control).

  • Incubation: Incubate at 37°C for 120 minutes. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Analysis: Quantify compound concentration via LC-MS/MS to calculate Papp​ and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Caco2_Workflow Seed Seed Caco-2 Cells (Transwell Inserts) Culture 21-Day Culture (Monolayer Formation) Seed->Culture TEER TEER Validation (>200 Ω·cm²) Culture->TEER Dose Apical/Basolateral Dosing (10 µM Compound) TEER->Dose Integrity Confirmed LCMS LC-MS/MS Analysis (P_app & Efflux Ratio) Dose->LCMS 120 min Incubation

Caco-2 bi-directional permeability workflow for assessing oral absorption and efflux potential.

Phase II: Metabolic Stability & Clearance Prediction

The prediction of in vivo hepatic clearance ( CLhep​ ) relies on human liver microsome (HLM) stability assays. As hypothesized, the primary metabolic liability of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine is CYP-mediated oxidation of the piperazine ring.

Causality & Self-Validation

Why include a minus-NADPH control? To differentiate true CYP450-mediated enzymatic turnover from chemical instability or non-specific binding to the microsomal lipid matrix. Why use the Obach method? The Obach substrate depletion approach [[2]]([Link]) accurately scales in vitro half-life ( t1/2​ ) to intrinsic clearance ( CLint​ ), which is then extrapolated to whole-organ clearance using the well-stirred liver model.

Step-by-Step Methodology
  • Preparation: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Initiation: Pre-incubate the test compound (1 µM) with the HLM suspension at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Kinetic Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS).

  • Control Validation: Run parallel incubations without NADPH. Include Midazolam (CYP3A4) and Dextromethorphan (CYP2D6) to validate enzymatic activity.

  • Data Processing: Calculate the in vitro half-life ( t1/2​ ) from the log-linear depletion curve. Calculate CLint​ (µL/min/mg protein).

IVIVE_Workflow HLM HLM Incubation (NADPH, 37°C) CLint In Vitro CL_int (µL/min/mg) HLM->CLint LC-MS/MS Quantification Scaling Scaling Factors (MPPGL, Liver Wt) CLint->Scaling IVIVE Calculation CLhep Predicted Hepatic CL (mL/min/kg) Scaling->CLhep Well-Stirred Model

In Vitro to In Vivo Extrapolation (IVIVE) pathway for predicting hepatic clearance.

Phase III: In Vivo Pharmacokinetics & Bioanalysis

To validate our in vitro predictions, we execute an in vivo PK study in Sprague-Dawley rats. This establishes absolute bioavailability ( F% ), systemic clearance ( CL ), and the steady-state volume of distribution ( Vdss​ ).

Causality & Self-Validation

Why use Solutol HS15 in the IV formulation? The lipophilic bromo-pyrazine core drives high crystal lattice energy. Solutol HS15 acts as a non-ionic surfactant to create thermodynamically stable micelles, preventing catastrophic precipitation upon injection into the aqueous systemic circulation. Why strict adherence to FDA Bioanalytical Guidelines? Utilizing a SIL-IS corrects for matrix effects (ion suppression) caused by endogenous phospholipids co-eluting with the basic piperazine moiety during electrospray ionization (ESI) .

Step-by-Step Methodology
  • Formulation:

    • IV Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline (1 mg/kg).

    • PO Formulation: 0.5% Methylcellulose / 0.1% Tween 80 in water (5 mg/kg).

  • Dosing & Sampling: Administer IV (tail vein) to Cohort A (n=3) and PO (oral gavage) to Cohort B (n=3). Collect blood via the jugular vein into K2​EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Centrifuge at 3000g for 10 mins to isolate plasma.

  • Bioanalysis: Analyze plasma samples using an LC-MS/MS method validated according to the 2018 FDA Bioanalytical Method Validation Guidance. The assay must demonstrate accuracy within ±15% and precision (CV) <15% using Quality Control (QC) samples across the dynamic range.

Data Synthesis & PK Parameter Analysis

Based on the physicochemical properties and structural liabilities of the 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine scaffold, the following table summarizes the anticipated quantitative PK profile.

PK ParameterSymbolExpected RangeMechanistic Rationale
Apparent Permeability Papp​(A→B) 2−10×10−6 cm/sRestricted passive transcellular diffusion due to the protonated piperazine at pH 7.4.
Efflux Ratio ER >2.0 High likelihood of P-gp recognition driven by the basic aliphatic amine.
Intrinsic Clearance CLint​ 15−45 µL/min/mgModerate metabolic liability; CYP-mediated piperazine N-dealkylation is the primary route.
Volume of Distribution Vdss​ 2.5−5.0 L/kgExtensive tissue partitioning driven by the basic pKa​ (~9.2) binding to acidic phospholipids.
Absolute Bioavailability F% 15−40% Limited by first-pass hepatic extraction and potential intestinal efflux mechanisms.

References

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications. (Discussed in MDPI Review). URL:[Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition. URL:[Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry. U.S. Department of Health and Human Services. URL:[Link]

  • Zheng, G., et al. (2004). Piperazine Derivatives as Potent and Selective Receptor Antagonists. Journal of Medicinal Chemistry. URL:[Link]

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. (Referenced via DiVA Portal). URL:[Link]

Sources

Foundational

crystal structure analysis of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine For Researchers, Scientists, and Drug Development Professionals Abstract The precise determination of a m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of a molecule's three-dimensional architecture is fundamental to modern drug discovery, providing critical insights into its physicochemical properties and biological interactions. This guide offers a comprehensive, field-proven methodology for the complete , a compound of interest due to its pyrazine and piperazine moieties common in pharmacologically active agents. We navigate the entire workflow, from strategic synthesis and the critical step of single-crystal cultivation to advanced single-crystal X-ray diffraction (SCXRD) data collection, structure solution, and rigorous refinement. Emphasizing the causality behind experimental choices, this document serves as a robust technical manual for researchers aiming to elucidate the solid-state structure of this, or structurally related, compounds, thereby accelerating structure-activity relationship (SAR) studies and rational drug design.

Introduction: The Imperative for Structural Elucidation

In medicinal chemistry, the pyrazine ring is a privileged scaffold, present in numerous FDA-approved drugs, valued for its role as a bioisostere and its ability to engage in key hydrogen bonding interactions.[1] When coupled with a substituted piperazine, as in 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine, the resulting molecule possesses a rich topographical and electronic profile conducive to interacting with biological targets.[2] However, to fully exploit its therapeutic potential, an unambiguous understanding of its three-dimensional structure, conformational preferences, and intermolecular packing is essential.

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for this purpose.[3] It is a non-destructive analytical technique that provides detailed, atomic-level information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and stereochemistry.[4][5] This guide provides an integrated, expert-driven protocol for obtaining and analyzing the crystal structure of the title compound, establishing a blueprint for its solid-state characterization.

Part I: Material Preparation and Crystal Cultivation

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the often-challenging task of growing diffraction-quality single crystals.

Proposed Synthesis Strategy

A plausible synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing pyrazine ring facilitates the displacement of a suitable leaving group by the secondary amine of 3-methylpiperazine.

Synthesis_Workflow A 2-Amino-3,5-dibromopyrazine C 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine (Target Compound) A->C SNAr Reaction Base (e.g., DIPEA) Solvent (e.g., DMSO) B 3-Methylpiperazine B->C D Purification (Column Chromatography) C->D Crude Product E Crystal Growth Experiments D->E Pure Compound >99%

Caption: Proposed synthesis and purification workflow.

Experimental Protocol: Synthesis
  • Reactant Charging: To a solution of 2-amino-3,5-dibromopyrazine (1.0 eq) in dimethyl sulfoxide (DMSO), add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Nucleophilic Addition: Add 3-methylpiperazine (1.2 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the title compound with >99% purity, a prerequisite for successful crystallization.

The Art of Crystal Growth

Obtaining single crystals suitable for SCXRD (typically >0.1 mm in at least two dimensions) is the most crucial and often empirical step.[5] The goal is to allow molecules to slowly and orderly arrange themselves into a well-defined crystal lattice.

Experimental Protocol: Crystal Growth
  • Solvent Screening: Begin by assessing the solubility of the purified compound in a range of common solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane) at room and elevated temperatures.

  • Method Selection & Execution:

    • Slow Evaporation (High Solubility): Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

    • Vapor Diffusion (Moderate Solubility): Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "weaker" solvent (an anti-solvent in which the compound is poorly soluble but the solvent is miscible). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

    • Slow Cooling (Temperature-Dependent Solubility): Prepare a saturated solution at an elevated temperature. Allow the solution to cool to room temperature, and then to a lower temperature (e.g., 4 °C), very slowly over a period of days.

Part II: SCXRD Data Collection and Processing

With a suitable crystal, the next phase involves irradiating it with X-rays and recording the resulting diffraction pattern.[6]

Data_Collection_Workflow cluster_prep Crystal Preparation cluster_exp Diffraction Experiment cluster_proc Data Processing A Select & Mount Crystal on goniometer head B Center Crystal in X-ray Beam A->B C Cool to 100 K (N2 stream) B->C D Collect Diffraction Frames (Rotating Crystal) C->D E Integrate Reflections (Determine Intensities) D->E F Scale & Merge Data E->F G Determine Unit Cell & Space Group F->G H Generate HKL File G->H

Caption: The single-crystal X-ray data collection workflow.

Theoretical Basis: Bragg's Law

X-ray diffraction occurs when X-rays interact with a crystal lattice, scattering constructively at specific angles. This relationship is described by Bragg's Law (nλ = 2d sinθ), where the angle of diffraction (θ) is directly related to the spacing between crystal planes (d).[6] By measuring the positions and intensities of thousands of these diffracted spots, we can reconstruct the three-dimensional electron density map of the molecule.[5]

Experimental Protocol: Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using cryo-oil.

  • Instrument Setup: The crystal is placed on the diffractometer, which consists of an X-ray source (commonly Mo Kα or Cu Kα radiation), the goniometer for rotating the crystal, and a detector.[4]

  • Cryo-cooling: The crystal is cooled to a low temperature (typically 100 K) using a nitrogen gas stream. Expertise Insight: This is a critical step that minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a higher quality dataset.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and Bravais lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Processing: The raw diffraction images are processed using specialized software. This involves:

    • Integration: Determining the intensity of each diffraction spot.

    • Scaling: Correcting for experimental variations.

    • Space Group Determination: Analyzing systematic absences in the data to determine the crystal's space group symmetry. The final output is a reflection file (e.g., an HKL file).

Part III: Structure Solution and Refinement

This phase translates the processed diffraction data into a chemically sensible atomic model.

Solving the Phase Problem

While the diffraction experiment yields the intensities (related to structure factor amplitudes), the phase information is lost. This is the central "phase problem" in crystallography. For small molecules, this is typically solved computationally using Direct Methods, which use statistical relationships between reflections to derive initial phase estimates.[7]

The Iterative Refinement Cycle

Once an initial model is obtained, it is refined against the experimental data using a method of least-squares.[8] This is an iterative process that adjusts atomic parameters (positional coordinates, displacement parameters) to minimize the difference between the structure factors calculated from the model and the observed structure factors from the experiment.[9]

Refinement_Cycle A Initial Model (from Direct Methods) B Least-Squares Refinement A->B C Calculate Electron Density Map (Fo-Fc) B->C Compare F(obs) & F(calc) F Refine Anisotropic Displacement Parameters B->F Model Converged? D Examine Map: - Locate missing atoms - Correct atom types - Add H-atoms C->D E Update Atomic Model D->E E->B Iterate G Final Model (CIF) F->G

Caption: The iterative cycle of crystallographic refinement.

Experimental Protocol: Structure Refinement
  • Initial Solution: The structure is solved using software implementing Direct Methods (e.g., SHELXT).

  • Model Building: The initial solution will show most non-hydrogen atoms. These are assigned and the model is subjected to initial cycles of isotropic refinement.

  • Difference Fourier Maps: A difference electron density map (Fo-Fc) is calculated. Expertise Insight: Peaks in this map indicate regions where the model has too little electron density (e.g., missing atoms), while troughs indicate too much. This map is essential for locating missing atoms (like hydrogens) and correcting the model.

  • Anisotropic Refinement: Once all non-hydrogen atoms are located, they are refined anisotropically, allowing their thermal ellipsoids to model atomic motion in three dimensions.

  • Hydrogen Atom Treatment: Hydrogen atoms are typically located in the difference map and then refined using a "riding model," where their positions and thermal parameters are geometrically constrained relative to their parent atom.

  • Convergence: The refinement is considered complete when the model converges, meaning further cycles of refinement do not significantly change the atomic parameters or the quality-of-fit indicators. Key indicators include:

    • R1: A measure of the agreement between observed and calculated structure factor amplitudes. Values below 5% are considered excellent for small molecules.

    • wR2: A weighted R-factor based on intensities.

    • Goodness-of-Fit (GooF): Should be close to 1.0, indicating a good fit between the model and the data.

Part IV: Validation, Interpretation, and Reporting

The final step is to rigorously validate the structural model and report it in a standardized format.

Trustworthiness: The checkCIF Mandate

A crystallographic model must be a self-validating system. The International Union of Crystallography (IUCr) provides an essential tool called checkCIF for this purpose.[10] It automatically validates the Crystallographic Information File (CIF) against a comprehensive set of crystallographic and chemical standards.[11]

Protocol: Structure Validation
  • Generate CIF: The final output of the refinement software is a CIF, a standard text file containing all information about the crystal, experiment, and atomic model.[12][13]

  • Submit to checkCIF: The CIF is uploaded to the IUCr's web-based checkCIF service.

  • Analyze the Report: The service returns a report with potential issues categorized into ALERTS (A, B, C, G).

    • Level A/B ALERTS: These are the most serious and may indicate significant errors in the data or model that must be investigated and resolved. If they cannot be resolved, a detailed explanation must be provided.[10]

    • Level C/G ALERTS: These are less severe, often informational, but should still be reviewed.

  • Finalize CIF: After addressing any ALERTS, the CIF is finalized for deposition into a database like the Cambridge Structural Database (CSD) and for publication.[14]

Data Presentation and Interpretation

The validated structure provides a wealth of information. Key data should be summarized in tables for clarity.

Table 1: Hypothetical Crystallographic Data and Refinement Details

ParameterValue
Chemical FormulaC₉H₁₄BrN₅
Formula Weight272.15
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)15.234(5)
c (Å)9.145(3)
β (°)105.34(1)
Volume (ų)1141.8(7)
Z4
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
Density (calc), g/cm³1.583
Reflections collected9850
Independent reflections2498 [R(int) = 0.035]
Final R1 [I > 2σ(I)]0.038
Final wR2 (all data)0.095
Goodness-of-Fit (S)1.04

Table 2: Selected Intermolecular Hydrogen Bonds

Donor–H···AcceptorD–H (Å)H···A (Å)D···A (Å)<(DHA) (°)Symmetry Operation
N(amine)–H···N(pyrazine)0.882.152.985(4)159-x+1, y+1/2, -z+3/2
N(piperazine)–H···Br0.912.853.698(3)157x, -y+1/2, z-1/2

Note: Data in tables are hypothetical but representative for such a compound.

The analysis of these tables and the 3D model reveals crucial details about molecular conformation (e.g., the chair conformation of the piperazine ring) and the supramolecular assembly driven by hydrogen bonds and other non-covalent interactions. These interactions are paramount for understanding crystal packing, solubility, and how the molecule might interact with a protein binding site.

Conclusion

The structural analysis of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine, as detailed in this guide, is a multi-stage process demanding both experimental precision and careful analytical reasoning. By following a logical workflow from synthesis and crystallization through to data collection, refinement, and rigorous validation, researchers can obtain a high-fidelity atomic model. This structural blueprint is not merely an academic endpoint; it is a critical asset in drug development, enabling informed decisions in lead optimization, formulation, and understanding of molecular recognition phenomena.

References

  • Methods in Molecular Biology, Vol. 56: Crystallographic Methods and Protocols. (n.d.). Humana Press. [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. [Link]

  • Institute of Physics of the Czech Academy of Sciences. (n.d.). X-ray single-crystal diffraction. [Link]

  • National Institutes of Health. (n.d.). Crystallographic Refinement. [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 1-11. [Link]

  • International Union of Crystallography. (2021, October 15). Refinement. [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. [Link]

  • Watkin, D. (n.d.). Structure refinement: some background theory and practical strategies. MIT. [Link]

  • Turski, M., et al. (2014). Crystal structure of a tetrakis-substituted pyrazine compound: 2,3,5,6-tetrakis(bromomethyl)pyrazine. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 8), o851–o852. [Link]

  • Bruker. (2020, November 20). What is Single Crystal X-ray Diffraction? YouTube. [Link]

  • ACS Publications. (2025, September 17). Pyrazine π-Hole Interaction Preference in Crystal Structures. [Link]

  • arXiv. (2025, December 3). Generative Refinement: A New Paradigm for Determining Single Crystal Structures Directly from HKL Data. [Link]

  • International Union of Crystallography Journals. (n.d.). checkCIF FAQ. [Link]

  • International Union of Crystallography. (n.d.). A Guide to CIF for Authors. [Link]

  • IUCr Journals. (1990). Structure of a pyrazine derivative. [Link]

  • CCDC. (n.d.). A short guide to Crystallographic Information Files. [Link]

  • Elsevier. (2020, December 1). New dimensions in triazolo[4,3-a]pyrazine derivatives. [Link]

  • Linden, A. (2013, October 17). Validating a small-unit-cell structure; understanding checkCIF reports. YouTube. [Link]

  • Wikipedia. (n.d.). Pyrazine. [Link]

  • American Elements. (n.d.). 5-Bromo-3-(piperazin-1-yl)pyridin-2-amine. [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. [Link]

Sources

Exploratory

Metabolite Identification of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine In Vivo: A Strategic and Methodological Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the in vivo metabolite identification of 5-Bromo-3-(3-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in vivo metabolite identification of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine, a novel heterocyclic entity with potential therapeutic applications, likely as a kinase inhibitor.[1][2][3] The process of identifying and characterizing drug metabolites is a critical step in drug development, mandated by regulatory agencies to ensure the safety and efficacy of new chemical entities.[4][5] Disproportionate or unique human metabolites must be evaluated for safety, making early and accurate identification in preclinical models essential.[6][7] This document outlines a logical, scientifically-grounded workflow, from predictive metabolism and in vivo study design to advanced bioanalytical techniques and data interpretation. It is designed to provide not just a series of protocols, but the strategic rationale behind each experimental choice, ensuring a robust and defensible data package for regulatory submission and further development.

Introduction: The Scientific and Regulatory Imperative

5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine (hereafter "the compound") incorporates several structural motifs of high interest in medicinal chemistry: a pyrazine ring, a substituted piperazine moiety, and a halogenated aromatic system.[8][9] Such structures are common in targeted therapies, where the pyrazine nitrogen can act as a crucial hydrogen bond acceptor in the hinge region of a kinase.[2]

The metabolic fate of a drug candidate is a primary determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. The body's enzymatic machinery can transform the parent drug into various metabolites, which may be inactive, active, or even toxic.[10] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established clear guidance on the safety testing of drug metabolites (the "Metabolites in Safety Testing" or MIST guideline).[4][6] This guidance necessitates the identification of all human metabolites that constitute more than 10% of the total drug-related material in circulation and ensuring their exposure is adequately covered in preclinical toxicology species.[7] Therefore, a proactive and thorough investigation of the compound's in vivo biotransformation is not merely a scientific exercise but a crucial step to prevent delays in drug development.[4]

This guide provides the strategic and technical details required to execute such an investigation successfully.

Predictive Metabolism: Mapping Potential Biotransformations

Before initiating in vivo studies, a predictive analysis based on the compound's structure provides a roadmap of potential metabolic hotspots. This allows for the development of a more targeted analytical strategy. The key structural motifs suggest several likely metabolic pathways.

  • Piperazine Moiety: The piperazine ring is a common site of metabolism. Expected reactions include:

    • N-Dealkylation: Cleavage of the methyl group from the piperazine ring is a highly probable pathway.[11][12]

    • Oxidation: Hydroxylation on the piperazine ring or oxidation of the methyl group to a carboxylic acid can occur.[13]

    • Ring Opening: The piperazine ring can be metabolically cleaved to form linear amine metabolites.[14]

  • Pyrazine Ring: Aromatic pyrazine systems are susceptible to oxidation.

    • Hydroxylation: Direct enzymatic hydroxylation of the pyrazine ring is a possible biotransformation.

  • Bromine Atom: The bromo-substituent on the pyrazinyl ring may undergo metabolic changes.

    • Dehalogenation: Reductive or oxidative dehalogenation can occur, although it is generally less common for aromatic bromides than chlorides.[15][16] This may be followed by hydroxylation at the same position.

  • Phase II Conjugation: Primary and secondary amine groups, as well as any hydroxylated metabolites formed during Phase I, are potential sites for conjugation.

    • Glucuronidation: Attachment of a glucuronic acid moiety is a major Phase II pathway for hydroxyl groups and some amines.

    • Sulfation: Conjugation with a sulfo group is another possibility for hydroxylated metabolites.

The following table summarizes the most probable initial biotransformations.

Metabolite ID (Proposed)Proposed BiotransformationMass Shift (Δm/z) from ParentExpected Molecular Formula (Parent: C10H14BrN5)
M1N-Demethylation-14.02C9H12BrN5
M2Methyl-Hydroxylation+15.99C10H14BrN5O
M3Piperazine Ring Hydroxylation+15.99C10H14BrN5O
M4Pyrazine Ring Hydroxylation+15.99C10H14BrN5O
M5M2 followed by Oxidation to Carboxylic Acid+29.99C10H12BrN5O2
M6Debromination, Hydroxylation-62.92C10H15N5O
M7Glucuronide Conjugate of M3/M4+176.03C16H22BrN5O6
Diagram 1: Predicted Metabolic Pathways

A visual representation of the primary predicted Phase I and Phase II metabolic pathways for 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Parent Compound C10H14BrN5 m/z: 284.05/286.05 M1 M1: N-Demethylation (Δm/z: -14.02) parent->M1 -CH2 M2 M2: Methyl Hydroxylation (Δm/z: +15.99) parent->M2 +O M3 M3: Piperazine Hydroxylation (Δm/z: +15.99) parent->M3 +O M4 M4: Pyrazine Hydroxylation (Δm/z: +15.99) parent->M4 +O M5 M5: Carboxylic Acid (from M2, Δm/z: +14.00) M2->M5 +O M7 M7: Glucuronide Conjugate (Δm/z: +176.03) M3->M7 +Glucuronic Acid M4->M7

In Vivo Study Design: A Protocol Framework

The goal of the in vivo study is to generate biological samples (plasma, urine, feces) containing metabolites at concentrations sufficient for detection and characterization.[17] The choice of animal model is a critical first step.[18]

Rationale for Species Selection

Sprague-Dawley or Wistar rats are standardly used for initial metabolism and pharmacokinetic studies due to their well-characterized physiology, historical data precedence, and ease of handling.[19] It is also crucial to use one of the species intended for long-term toxicology studies to ensure metabolic pathways are comparable.[4] For more advanced studies, particularly if human-specific metabolites are suspected, humanized mouse models expressing human drug-metabolizing enzymes can be invaluable.[20]

Dosing and Sample Collection Protocol

Objective: To administer the compound to rats and collect biological matrices over a defined time course.

Materials:

  • Male Wistar rats (n=3-5 per group)

  • The compound

  • Vehicle for dosing (e.g., 0.5% methylcellulose in water)

  • Metabolic cages for separate collection of urine and feces

  • Blood collection tubes (e.g., K2EDTA-coated)

  • Centrifuge, freezer (-80°C)

Protocol:

  • Acclimatization: Acclimate animals to the housing conditions and metabolic cages for at least 48 hours prior to dosing.

  • Dosing: Administer a single dose of the compound via oral gavage. A dose should be selected that is high enough to produce detectable metabolite levels but low enough to avoid overt toxicity. A typical starting point is 10-50 mg/kg.

  • Blood Collection: Collect blood samples (approx. 200 µL) via tail vein or saphenous vein at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 8, and 24 hours).

    • Expert Insight: The time points are chosen to capture the Cmax (maximum concentration) of the parent drug and the formation and elimination phases of the metabolites.

  • Plasma Preparation: Immediately after collection, centrifuge the blood (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to clearly labeled cryovials.

  • Urine and Feces Collection: Place animals in metabolic cages immediately after dosing. Collect urine and feces at intervals (e.g., 0-8 h, 8-24 h, 24-48 h).

  • Sample Storage: Immediately flash-freeze plasma samples and store all biological samples at -80°C until analysis to quench metabolic activity and prevent degradation.[21][22]

Bioanalytical Workflow: From Sample to Data

The cornerstone of modern metabolite identification is high-performance liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS).[23][24] This technique provides the necessary separation, sensitivity, and mass accuracy to detect and identify novel structures in complex biological matrices.[25]

Diagram 2: In Vivo Metabolite Identification Workflow

A high-level overview of the process from animal dosing to final metabolite characterization.

G start In Vivo Study prep Sample Preparation (Plasma, Urine, Feces) start->prep analysis LC-HRMS Analysis (Full Scan & dd-MS2) prep->analysis processing Data Processing (Peak Picking, Alignment) analysis->processing comparison Comparative Analysis (Dosed vs. Control) processing->comparison elucidation Structural Elucidation (Mass Shifts, Fragmentation) comparison->elucidation report Metabolite Report & Regulatory Assessment elucidation->report

Sample Preparation Protocols

The objective of sample preparation is to remove interfering endogenous components (e.g., proteins, salts, phospholipids) while efficiently extracting the parent drug and its metabolites.[26]

Protocol: Protein Precipitation (PPT) for Plasma Samples

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 300 µL of cold (-20°C) acetonitrile to 100 µL of plasma.

    • Expert Insight: A 3:1 ratio of organic solvent to plasma is standard for efficient protein crashing. Acetonitrile is often preferred over methanol as it precipitates proteins more effectively.[22]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume (e.g., 100 µL) of a solution that mimics the initial LC mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid). This ensures good peak shape upon injection.

  • Vortex briefly and centrifuge again to pellet any insoluble material before transferring to autosampler vials for LC-MS analysis.[27]

LC-HRMS Instrumentation and Methodology

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, is essential for accurate mass measurements, which are critical for determining the elemental composition of unknown metabolites.[24][25]

ParameterRecommended SettingRationale
LC Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for a wide range of small molecules.
Mobile Phase A Water with 0.1% Formic AcidAcidified mobile phase promotes protonation for positive ion ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for eluting analytes from a C18 column.
Gradient 5% to 95% B over 15-20 minutesA generic gradient to elute compounds with a wide range of polarities.
Flow Rate 0.3 - 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Ionization Mode Electrospray Ionization (ESI), PositiveThe amine groups on the compound are readily protonated.
MS Acquisition Full Scan (m/z 100-1000)To detect all ions within a wide mass range.
MS/MS Acquisition Data-Dependent Acquisition (DDA)Automatically triggers fragmentation (MS/MS) of the most intense ions from the full scan, providing structural information.[23]

Data Processing and Metabolite Identification

Peak Detection and Comparative Analysis

Specialized software is used to process the raw LC-HRMS data. The workflow involves:

  • Peak Finding: Algorithms detect all potential ion features in the chromatograms.

  • Alignment: Retention times are aligned across all samples (pre-dose, post-dose time points) to allow for comparison.

  • Filtering: The software filters for features that are present only in the post-dose samples or are significantly more abundant compared to the pre-dose (control) samples. This generates a list of potential metabolite candidates.

Structural Elucidation from MS and MS/MS Spectra

This is the core interpretive step. For each candidate metabolite, the following analysis is performed:

  • Determine Mass Shift: The accurate mass difference between the metabolite and the parent drug is calculated. This mass shift corresponds to a specific biotransformation (e.g., +15.9949 Da for oxidation, -14.0157 Da for demethylation).

  • Confirm Isotope Pattern: For a bromine-containing compound, the parent drug and any bromine-containing metabolites will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by ~2 Da (for 79Br and 81Br). This is a powerful diagnostic tool.

  • Analyze MS/MS Fragmentation: The fragmentation pattern of a metabolite is compared to that of the parent drug.

    • Conserved Fragments: Fragments that are common to both the parent and the metabolite indicate that the core part of the molecule is intact.

    • Shifted Fragments: A fragment ion that shows a mass shift (e.g., +16 Da) indicates that the metabolic modification occurred on that piece of the molecule. This helps to pinpoint the site of metabolism.

For example, if a metabolite shows a +16 Da shift and its fragmentation pattern shows a loss of the methylpiperazine moiety that is also shifted by +16 Da, it strongly suggests the hydroxylation occurred on the piperazine ring or its methyl substituent.

Quantitative and Regulatory Considerations

Once metabolites are structurally characterized, the next step is to assess their significance.

Relative Quantification and the MIST Guideline

While a validated quantitative method is not initially required, a semi-quantitative estimate of metabolite exposure is necessary. This is often done by comparing the peak area of the metabolite to that of the parent drug in plasma samples, typically from a late-stage clinical study or a human ADME study.[7] If any metabolite is found to be "major" (i.e., >10% of total drug-related exposure), its exposure in the toxicology species must be compared to the human exposure.[4][7] If the exposure in animals is not equal to or greater than the human exposure, the metabolite is considered "disproportionate," and further safety testing of that specific metabolite may be required.[4][5]

Conclusion

The in vivo metabolite identification of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine is a multi-faceted process that integrates predictive science, careful in vivo study execution, high-end bioanalytical technology, and detailed spectral interpretation. By following a structured, logical workflow as outlined in this guide, researchers can efficiently and accurately characterize the metabolic fate of this compound. This approach not only provides a deeper understanding of the molecule's disposition but also generates the critical data needed to satisfy regulatory requirements, de-risk development, and confidently advance a promising therapeutic candidate toward the clinic.

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  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. Retrieved from [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Metabolomic Profiling of Tyrosine Kinase Inhibitor-Induced Endothelial Dysfunction and Cardiovascular Toxicity. (2026). MDPI. Retrieved from [Link]

  • Contribution of artifacts to N-methylated piperazine cyanide adduct formation in vitro from N-alkyl piperazine analogs. (2013). PubMed. Retrieved from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. (n.d.). PMC. Retrieved from [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). MDPI. Retrieved from [Link]

  • Drug Discovery in Liver Disease Using Kinome Profiling. (2021). EUR Research Information Portal. Retrieved from [Link]

Sources

Foundational

Technical Guide: Physicochemical Characterization of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine

Executive Summary This technical guide provides an in-depth analysis of the physicochemical properties—specifically molecular weight and lipophilicity—of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine . Understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides an in-depth analysis of the physicochemical properties—specifically molecular weight and lipophilicity—of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine . Understanding these parameters is critical for predicting pharmacokinetic behavior, target engagement, and overall drug-likeness in preclinical development.

Structural and Molecular Weight Analysis

The pyrazine scaffold is a privileged structure in medicinal chemistry, known for its balanced physicochemical properties and hydrogen-bonding capacity[1]. The substitution pattern of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine (Chemical Formula: C9​H14​BrN5​ ) introduces specific steric and electronic effects.

  • Pyrazine Core: Provides a planar, electron-deficient aromatic system capable of π -stacking and hydrogen bonding.

  • 2-Amino Group: Acts as a hydrogen bond donor-acceptor pair, crucial for kinase hinge-region binding[1].

  • 3-(3-Methylpiperazin-1-yl) Group: Introduces basicity (pKa ~8.5-9.0) and conformational flexibility, enhancing aqueous solubility at physiological pH.

  • 5-Bromo Substituent: A heavy, lipophilic halogen that increases the overall molecular weight and metabolic stability while occupying hydrophobic sub-pockets.

Calculated Molecular Weight: 272.15 g/mol . This low molecular weight falls well within Lipinski's Rule of Five, allowing ample room for further structural elaboration without compromising oral bioavailability.

Lipophilicity (LogP and LogD) Dynamics

Lipophilicity dictates a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For ionizable compounds like 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine, the distribution coefficient ( LogD7.4​ ) is a more accurate predictor of in vivo behavior than the partition coefficient ( LogP ).

The basic piperazine nitrogen will be predominantly protonated at pH 7.4, significantly lowering the apparent lipophilicity compared to the neutral species. The bromine atom counterbalances this by adding substantial lipophilic character.

Quantitative Data Summary
PropertyValueCausality / Implication
Molecular Formula C9​H14​BrN5​ Defines atomic composition.
Molecular Weight 272.15 g/mol Optimal for fragment-based or lead optimization.
Calculated LogP (cLogP) ~1.8 - 2.2Indicates moderate intrinsic lipophilicity[1].
Predicted LogD (pH 7.4) ~0.5 - 1.2Reflects ionization of the piperazine ring; ideal for oral absorption.

Experimental Protocol: Shake-Flask LC-MS Determination of LogD

To empirically validate the lipophilicity of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine, the industry-standard shake-flask method coupled with LC-MS quantification is employed. This method ensures self-validating accuracy by directly measuring the concentration of the analyte in both aqueous and organic phases.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mM phosphate-buffered saline (PBS) adjusted to exactly pH 7.4. Causality: Ensures the compound's ionization state mimics physiological conditions.

  • Solvent Saturation: Mutually saturate n-octanol and the pH 7.4 PBS buffer by stirring them together for 24 hours, then separate. Causality: Prevents volume changes during the actual experiment due to solvent partitioning.

  • Analyte Spiking: Dissolve 1 mg of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine in 1 mL of the saturated n-octanol.

  • Equilibration (Shake-Flask): Combine 500 μ L of the spiked n-octanol with 500 μ L of saturated PBS in a sealed vial. Agitate at 300 rpm for 2 hours at 25°C. Causality: Ensures complete thermodynamic distribution of the solute between the two phases.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 15 minutes. Causality: Breaks any micro-emulsions, ensuring sharp phase boundaries.

  • LC-MS Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and inject into an LC-MS/MS system.

  • Calculation: Calculate LogD using the formula: LogD7.4​=log10​[Analyte]aqueous​[Analyte]octanol​​ .

Experimental Workflow Visualization

G N1 Solvent Saturation (Octanol/PBS pH 7.4) N2 Analyte Spiking & Shake-Flask Equilibration N1->N2 N3 Centrifugation (Phase Separation) N2->N3 N4 LC-MS/MS Quantification N3->N4 N5 LogD Calculation N4->N5

Shake-flask LC-MS workflow for determining lipophilicity (LogD).

References

  • Isa. "STEREOSELECTIVE SYNTHESIS OF FLUORINATED GLYCOCONJUGATES. TUNING PHYSICOCHEMICAL PARAMETERS FOR THERAPEUTIC DRUG DEVELOPMENT." TDX (Tesis Doctorals en Xarxa), 2024. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Detailed Guide to the Synthesis of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine, a key building block in pharmaceutical research and drug development. The sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine, a key building block in pharmaceutical research and drug development. The synthesis is centered around a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure reproducible and efficient synthesis.

Introduction and Strategic Rationale

Substituted pyrazines are a critical class of N-heterocyclic compounds frequently found in biologically active molecules and functional materials.[1] The target molecule, 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine, is a valuable intermediate, featuring multiple reactive sites that allow for further chemical diversification. Its synthesis is most effectively achieved through the strategic application of a nucleophilic aromatic substitution (SNAr) reaction.

The chosen synthetic route involves the reaction of a di-halogenated pyrazine, specifically 5-Bromo-3-chloropyrazin-2-amine , with the nucleophile 2-methylpiperazine . The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic attack.[2] This reactivity is further enhanced by the presence of electron-withdrawing halogen substituents.

The key to this synthesis is the differential reactivity of the two halogen atoms. The chlorine atom at the C3 position is significantly more activated towards nucleophilic displacement than the bromine atom at the C5 position. This is because the C3 position is para to one ring nitrogen and ortho to the other, as well as being adjacent to the activating amino group. This electronic arrangement effectively stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction, thereby lowering the activation energy for substitution at this site.[3][4] This inherent selectivity allows for a clean and high-yielding reaction at the C3 position while preserving the bromine atom at C5 for subsequent cross-coupling reactions or other transformations.

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Caption: Overall reaction scheme for the synthesis.

The reaction proceeds via a well-established SNAr addition-elimination mechanism.[2]

  • Nucleophilic Attack: The secondary amine of 2-methylpiperazine acts as the nucleophile, attacking the electron-deficient carbon atom at the C3 position of the pyrazine ring. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.

  • Rearomatization: The aromaticity of the pyrazine ring is restored through the elimination of the chloride ion, which is a good leaving group.

  • Deprotonation: A base present in the reaction mixture neutralizes the resulting ammonium salt to yield the final product.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaM.W. ( g/mol )AmountMoles (mmol)Eq.
5-Bromo-3-chloropyrazin-2-amine21943-13-5C₄H₃BrClN₃208.441.00 g4.801.0
2-Methylpiperazine109-07-9C₅H₁₂N₂100.160.58 g5.761.2
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.211.33 g9.602.0
Dimethyl Sulfoxide (DMSO), Anhydrous67-68-5C₂H₆OS78.1310 mL--
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11As needed--
Hexanes110-54-3C₆H₁₄86.18As needed--
Deionized Water7732-18-5H₂O18.02As needed--
Brine (Saturated NaCl solution)7647-14-5NaCl58.44As needed--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37As needed--
Equipment
  • Round-bottom flask (50 mL) with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Nitrogen or Argon gas inlet

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system with silica gel

  • Standard laboratory safety equipment (fume hood, safety glasses, lab coat, gloves)

Detailed Step-by-Step Experimental Protocol

G A 1. Setup & Inert Atmosphere - Assemble reflux apparatus. - Purge with N₂/Ar for 10-15 min. B 2. Reagent Addition - Add 5-Bromo-3-chloropyrazin-2-amine,  2-methylpiperazine, K₂CO₃, and DMSO to the flask. A->B Under N₂/Ar C 3. Reaction - Heat mixture to 100 °C with vigorous stirring. - Monitor progress via TLC (e.g., 3:7 EtOAc:Hexanes). B->C Start heating D 4. Reaction Quench & Workup - Cool to room temperature. - Pour mixture into deionized water. - Stir for 15 minutes. C->D Once reaction is complete E 5. Extraction - Transfer to a separatory funnel. - Extract 3x with Ethyl Acetate (EtOAc). D->E Aqueous mixture F 6. Organic Phase Wash - Combine organic layers. - Wash with water, then brine. E->F EtOAc layers G 7. Drying & Concentration - Dry combined organic layer over MgSO₄. - Filter and concentrate via rotary evaporation. F->G Washed organic phase H 8. Purification - Purify the crude residue using flash column chromatography  (e.g., gradient of EtOAc in Hexanes). G->H Crude product I 9. Final Product Isolation - Combine pure fractions. - Remove solvent under reduced pressure to yield the final product. H->I Pure fractions

Caption: Experimental workflow from setup to product isolation.

  • Reaction Setup: Assemble a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure the system is under an inert atmosphere by connecting it to a nitrogen or argon line.

  • Charging the Flask: To the flask, add 5-Bromo-3-chloropyrazin-2-amine (1.00 g, 4.80 mmol), 2-methylpiperazine (0.58 g, 5.76 mmol), potassium carbonate (1.33 g, 9.60 mmol), and anhydrous DMSO (10 mL).

    • Causality Insight: Potassium carbonate is a crucial base. It serves a dual purpose: it acts as an acid scavenger for the HCl generated in situ and may also deprotonate the secondary amine of the piperazine, increasing its nucleophilicity.

  • Reaction Conditions: With vigorous stirring, heat the reaction mixture to 100 °C using an oil bath. Maintain this temperature for 4-8 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase is typically 30-50% Ethyl Acetate in Hexanes. The disappearance of the starting material (5-Bromo-3-chloropyrazin-2-amine) and the appearance of a new, typically more polar, product spot indicates reaction progression.

  • Workup - Quenching: Once the reaction is complete (as determined by TLC), allow the flask to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing 100 mL of deionized water. Stir the aqueous mixture for 15 minutes. The product may precipitate as a solid.

  • Workup - Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Causality Insight: Pouring the DMSO solution into water is critical for precipitating the product and enabling efficient extraction into a less polar organic solvent like Ethyl Acetate.

  • Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Causality Insight: The water wash removes residual DMSO and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude material should be purified by flash column chromatography on silica gel. A gradient elution, for example, starting with 10% Ethyl Acetate in Hexanes and gradually increasing to 50% Ethyl Acetate in Hexanes, is typically effective at separating the product from any unreacted starting material and impurities.

  • Product Isolation: Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine as a solid (typically off-white to yellow).

Characterization and Validation

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing the characteristic peaks for the pyrazine ring protons, the methyl group, and the piperazine ring protons.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product (Expected [M+H]⁺ ≈ 272.0/274.0, showing the characteristic isotopic pattern for a bromine-containing compound).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety and Handling Precautions

  • This procedure must be performed in a well-ventilated fume hood.

  • Halogenated heterocyclic compounds can be irritants and potentially toxic. Handle with care.

  • DMSO can facilitate the absorption of chemicals through the skin. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses at all times.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure before starting any work.

References

  • Scribd. "Synthesis and Substitution of Pyrazine & Pyrimidine." Accessed April 6, 2026. [Link].

  • RSC Publishing. "Synthesis of substituted pyrazines from N-allyl malonamides." Accessed April 6, 2026. [Link].

  • Google Patents. "Synthesis of substituted pyrazines." Accessed April 6, 2026. .
  • Organic Chemistry Portal. "Pyrazine synthesis." Accessed April 6, 2026. [Link].

  • Slideshare. "Synthesis and reactions of Pyrazine." Accessed April 6, 2026. [Link].

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Accessed April 6, 2026. [Link].

  • Wikipedia. "Nucleophilic aromatic substitution." Accessed April 6, 2026. [Link].

  • TSI Journals. "An efficient and facile synthesis of 2-bromo-5-methylpyrazine." Accessed April 6, 2026. [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. "Exploring the Chemical Landscape: 5-Bromo-3-chloropyrazin-2-amine as a Core Intermediate." Accessed April 6, 2026. [Link].

  • Google Patents. "Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine." Accessed April 6, 2026. .
  • American Elements. "5-Bromo-3-(piperazin-1-yl)pyridin-2-amine." Accessed April 6, 2026. [Link].

  • ACS Publications. "Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols." Accessed April 6, 2026. [Link].

  • MDPI. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." Accessed April 6, 2026. [Link].

  • PMC. "Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles." Accessed April 6, 2026. [Link].

  • MDPI. "Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens." Accessed April 6, 2026. [Link].

  • HUAXIA CHEMICAL. "5-Bromo-3-chloropyrazin-2-amine." Accessed April 6, 2026. [Link].

  • Google Patents. "Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole." Accessed April 6, 2026. .
  • MDPI. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Accessed April 6, 2026. [Link].

  • Google Patents. "A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole." Accessed April 6, 2026. .

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Application

Topic: A Robust, Validated RP-HPLC Method for the Quantification of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase hi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine. This pyrazine derivative is a key intermediate in pharmaceutical synthesis, demanding a reliable analytical method for quality control and process monitoring. The method utilizes a C18 stationary phase with a gradient elution of phosphate buffer and acetonitrile, with detection at 254 nm. The protocol has been rigorously validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3] This application note provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the strategic rationale for method development, a step-by-step analytical protocol, and a complete validation workflow.

Introduction and Method Rationale

5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine is a heterocyclic compound whose purity and concentration are critical for the downstream synthesis of active pharmaceutical ingredients (APIs). An accurate and reliable quantitative method is therefore indispensable. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and specificity.[4]

The strategic development of this method was guided by the physicochemical properties of the analyte. The presence of the pyrazine ring, a bromine substituent, and an alkylpiperazine group imparts moderate polarity and UV-absorbing properties. This led to the selection of RP-HPLC, which separates molecules based on hydrophobicity, as the most suitable chromatographic mode.[5]

The core objective was to create a method that is not only accurate for routine analysis but also stability-indicating. A stability-indicating method is one that can accurately measure the analyte in the presence of its degradation products, a critical requirement outlined by regulatory bodies.[6][7] This was achieved through forced degradation studies, which deliberately stress the analyte to generate potential degradants and prove the method's specificity.[4][7]

Analyte Characteristics and Chromatographic Approach
  • Structure: The analyte contains both hydrophobic (brominated pyrazine ring) and hydrophilic (amino and piperazinyl groups) moieties. The basic nitrogen atoms in the piperazine and pyrazine rings mean the analyte's ionization state is highly dependent on pH.

  • Chromatographic Mode: Reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, was selected to retain and separate the analyte based on its hydrophobic character.[5]

  • Stationary Phase Selection: A C18 (octadecylsilane) column was chosen as the primary stationary phase. C18 columns provide excellent hydrophobic retention for a wide range of moderately polar to non-polar compounds and are a robust starting point for method development.[8]

  • Mobile Phase Strategy:

    • pH Control: Due to the presence of basic functional groups, controlling the mobile phase pH is critical to ensure consistent retention time and symmetrical peak shape.[9] A phosphate buffer at a pH of 3.0 was selected to ensure the analyte is in a consistently protonated (ionized) state, which often leads to better peak shapes for basic compounds on silica-based columns.[10]

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff wavelength, providing a better signal-to-noise ratio.[9]

    • Gradient Elution: A gradient elution was selected to ensure that any potential impurities or degradation products, which may have a wide range of polarities, are eluted from the column, providing a clean baseline for subsequent injections and ensuring the method is stability-indicating.

  • Detection Wavelength (λmax): Pyrazine derivatives typically exhibit strong UV absorbance.[11][12][13] An analysis of the analyte's UV-Vis spectrum using a photodiode array (PDA) detector revealed a significant absorption maximum at 254 nm, which was selected for quantification to ensure high sensitivity.

Diagram 1: HPLC Method Development Workflow

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Parameter Selection cluster_2 Phase 3: Optimization & Finalization A Analyte Characterization (Structure, pKa, Solubility) B Select Chromatographic Mode (Reversed-Phase) A->B Guides choice C Stationary Phase Selection (e.g., C18, C8) B->C D Mobile Phase Screening (ACN vs. MeOH, Buffer, pH) C->D E Detector Wavelength (Scan for λmax) D->E F Optimize Conditions (Gradient, Flow Rate, Temp.) E->F G System Suitability Test (SST) F->G Verify performance H Final Method G->H Lock parameters

Caption: A logical workflow for systematic HPLC method development.

Protocol for Quantitative Analysis

This protocol is intended for use with a standard high-performance liquid chromatography system.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, degasser, autosampler, column thermostat, and a PDA or UV-Vis detector.

  • Chromatography Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

    • Orthophosphoric Acid (AR Grade)

    • Water (HPLC Grade or Milli-Q)

  • Reference Standard: 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine reference standard of known purity.

Optimized Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄ buffer, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution with the diluent to cover the expected concentration range of the samples (e.g., 10, 25, 50, 100, 150 µg/mL).

  • Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve it in the diluent, and dilute to a final target concentration within the calibration range (e.g., 100 µg/mL).

System Suitability Testing (SST)

Before starting any analysis, the system's performance must be verified.[14][15][16] Inject a mid-range standard (e.g., 50 µg/mL) six consecutive times. The system is deemed suitable for use if it meets the criteria below.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD for Peak Area ≤ 2.0%
% RSD for Retention Time ≤ 1.0%
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the System Suitability Test.

  • Inject a diluent blank to ensure no interfering peaks are present.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the sample solutions.

  • Construct a linear regression curve of peak area versus concentration for the standards.

  • Quantify the analyte in the sample solutions using the calibration curve.

Method Validation Protocol (ICH Q2(R1))

The developed method was validated to demonstrate its suitability for its intended purpose, following the ICH Q2(R1) guideline.[1][3]

Diagram 2: ICH Method Validation Workflow

cluster_Core Core Validation Parameters cluster_Limits Limit Determination cluster_Robust Robustness Check A Specificity (Forced Degradation) B Linearity & Range A->B C Accuracy (Recovery) B->C D Precision (Repeatability & Intermediate) C->D E LOD (Limit of Detection) D->E G Robustness (Varying Parameters) D->G F LOQ (Limit of Quantitation) E->F Validated Validated Method F->Validated G->Validated

Caption: Key parameters for analytical method validation per ICH guidelines.

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[2][17] Forced degradation studies were conducted to demonstrate this.[6]

  • Protocol: Expose the analyte solution (approx. 100 µg/mL) to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105°C for 48 hours (solid state).

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours (solution).

  • Analysis: Neutralize the acid and base samples before injection. Analyze all stressed samples and compare the chromatograms to that of an unstressed standard.

  • Acceptance Criteria: The method is specific if the analyte peak is resolved from all degradation product peaks (resolution > 2) and peak purity analysis (via PDA detector) passes.

Linearity and Range
  • Protocol: Analyze the five prepared calibration standards (e.g., 10-150 µg/mL) in triplicate.[18]

  • Analysis: Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should be insignificant relative to the response at 100% concentration.

    • The range is established as the interval between the upper and lower concentrations that demonstrate acceptable linearity, accuracy, and precision.[2]

Accuracy (Recovery)
  • Protocol: Perform a recovery study by spiking a blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision
  • Protocol (Repeatability - Intra-day):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day under the same conditions.[19]

  • Protocol (Intermediate Precision - Inter-day):

    • Repeat the repeatability study on a different day with a different analyst and/or different equipment.

  • Analysis: Calculate the Relative Standard Deviation (%RSD) for the results.

  • Acceptance Criteria: The %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.[20][21]

  • Formulas:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the mean slope of the calibration curves.

  • Acceptance Criteria: The LOQ concentration must be subsequently verified to have an acceptable level of precision and accuracy.

Robustness
  • Protocol: Deliberately make small variations to the method parameters and assess the impact on the results. Variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.1 units)

    • Mobile phase composition (± 2% organic)

  • Analysis: Analyze the effect on retention time, peak area, and tailing factor.

  • Acceptance Criteria: The results should remain unaffected by the minor changes, and SST criteria should still be met, demonstrating the method's reliability during normal use.

Summary of Validation Acceptance Criteria
ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time; peak purity passes.
Linearity (r²) ≥ 0.999
Range Typically 80-120% of the test concentration for an assay.[1]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability (Intra-day) ≤ 2.0%; Intermediate (Inter-day) ≤ 2.0%
LOQ Quantifiable with acceptable precision and accuracy.
Robustness System suitability parameters are met after small, deliberate method variations.

Conclusion

A highly specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the quantitative determination of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine. The method meets all the requirements set forth by the ICH Q2(R1) guidelines and is suitable for its intended purpose in a quality control environment. The forced degradation studies confirm its stability-indicating nature, making it a reliable tool for assessing the purity and stability of this important pharmaceutical intermediate.

References

  • Title: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: Validation of analytical procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: A Complete Guide to Mobile Phase and Stationary Phase in HPLC Source: Labtech URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Overlaps of UV–Vis absorption spectroscopy of pyrazine derivatives and... Source: ResearchGate URL: [Link]

  • Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: Open Access Journals URL: [Link]

  • Title: System Suitability in HPLC Analysis Source: Pharmaguideline URL: [Link]

  • Title: Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms Source: International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

  • Title: Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve Source: Separation Science URL: [Link]

  • Title: System Suitability Test in HPLC – Key Parameters Explained Source: Assay Analytica URL: [Link]

  • Title: HPLC Method for Pyrazine, 2-Aminopyrazine on SHARC 1 Source: SIELC Technologies URL: [Link]

  • Title: Optical properties of pyrazine derivatives compared with their s-triazine analogs Source: SciSpace URL: [Link]

  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]

  • Title: Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Limit of Blank, Limit of Detection and Limit of Quantitation Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Reversed-Phase HPLC Mobile-Phase Chemistry — Explained Source: LCGC International URL: [Link]

  • Title: Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography Source: ResearchGate URL: [Link]

  • Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]

  • Title: The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis Source: International Journal for Research in Applied Science & Engineering Technology (IJRASET) URL: [Link]

  • Title: Reverse Phase Chromatography Techniques Source: Chrom Tech, Inc. URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]

Sources

Method

Application Note: 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine as a Core Scaffold in Targeted Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Oncology Drug Development Professionals. Executive Rationale In the landscape of modern targeted therapeutics, the pyrazin-2-amine pharmacophore has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Oncology Drug Development Professionals.

Executive Rationale

In the landscape of modern targeted therapeutics, the pyrazin-2-amine pharmacophore has emerged as a privileged scaffold for kinase inhibition. Specifically, 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine serves as a highly versatile, late-stage intermediate. Its structural architecture is meticulously designed to balance hinge-binding affinity, aqueous solubility, and synthetic malleability. This application note details the mechanistic rationale, biological context, and self-validating synthetic protocols for utilizing this precursor to develop potent inhibitors against targets such as Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1)[1].

Pharmacophore Deconstruction

The utility of this precursor in structure-based drug design (SBDD) stems from three distinct functional domains:

  • The Pyrazin-2-amine Core (Hinge Binder): The primary amine acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the adjacent pyrazine nitrogen serves as a hydrogen bond acceptor (e.g., interacting with Cys94 in the HPK1 hinge).

  • The 3-Methylpiperazin-1-yl Moiety (Solvent Vector): Positioned at C3, this basic amine projects into the solvent-exposed region of the kinase ATP-binding pocket. It dramatically improves lipophilic efficiency (LipE) and aqueous solubility. The methyl group introduces steric bulk that restricts bond rotation, reducing the entropic penalty upon binding and increasing target residence time[2].

  • The C5-Bromo Substituent (Synthetic Handle): The bromine atom occupies a vector pointing toward the hydrophobic pocket (DFG-in/out conformations). Its high reactivity in palladium-catalyzed cross-coupling allows medicinal chemists to rapidly generate libraries of C5-substituted analogs without rebuilding the core[1].

Biological Context: HPK1 Inhibition in Immuno-Oncology

HPK1 is a critical negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP76, leading to its 14-3-3-mediated ubiquitination and degradation. By utilizing the pyrazin-2-amine precursor to synthesize HPK1 inhibitors, researchers can block this phosphorylation event, thereby rescuing SLP76 signaling and enhancing the secretion of immunostimulatory cytokines like IL-2 and IFN-γ[3][4].

G TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 (MAP4K1) Kinase Activity TCR->HPK1 Stimulates SLP76 SLP76 Phosphorylation (Ser376) HPK1->SLP76 Phosphorylates Inhibition Suppression of T-Cell Response SLP76->Inhibition Induces 14-3-3 binding & degradation Drug Pyrazin-2-amine HPK1 Inhibitor Drug->HPK1 Competitive Hinge Binding (Inhibits) Activation Enhanced IL-2 & IFN-γ Secretion Drug->Activation Rescues Signaling

Figure 1: Mechanism of action for pyrazin-2-amine HPK1 inhibitors in restoring T-cell activation.

Synthetic Workflows & Protocols

To transform 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine into a potent therapeutic, late-stage diversification via Pd-catalyzed cross-coupling is employed.

Expert Insight on Causality: Because the 3-methylpiperazine ring contains an unprotected secondary amine, it can competitively bind to the palladium center or undergo unintended Buchwald-Hartwig amination. To maintain a self-validating and clean reaction profile, it is highly recommended to either transiently protect the piperazine (e.g., via Boc-anhydride) or utilize highly sterically demanding ligands (e.g., RuPhos) that strongly favor coupling at the primary aryl halide[1].

G A 5-Bromo-3-(3-methylpiperazin- 1-yl)pyrazin-2-amine (Core Scaffold) B Boc Protection (Optional but Recommended) A->B Boc2O, TEA C Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) A->C Direct Coupling (Requires bulky ligands) B->C Boronic Acid/Amine Pd Catalyst, Base D C5-Substituted Intermediate C->D E Acidic Deprotection (TFA/HCl) D->E Cleavage F Final Kinase Inhibitor (Lead Compound) E->F Prep-HPLC Purification

Figure 2: Synthetic workflow for late-stage diversification of the pyrazin-2-amine precursor.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C5

This protocol details the coupling of the precursor with an aryl boronic acid to probe the kinase hydrophobic pocket.

  • Preparation: In an oven-dried Schlenk tube, combine 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine (1.0 eq) and the desired aryl/heteroaryl boronic acid (1.2 eq).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq).

    • Causality: The bidentate dppf ligand provides a large bite angle (99°), which accelerates the reductive elimination step and prevents the formation of inactive palladium black—a common issue when coupling electron-deficient pyrazines. K₂CO₃ is chosen over stronger bases (like NaOtBu) to prevent degradation of the pyrazine core[1].

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1, 0.1 M).

    • Causality: The biphasic nature of this solvent system is critical. Dioxane solubilizes the lipophilic pyrazine core, while water dissolves the inorganic base, facilitating the transmetalation step of the catalytic cycle.

  • Reaction: Purge with N₂ for 5 minutes, seal the tube, and heat at 90°C for 12 hours.

  • Validation & Workup: Monitor via LCMS. Upon consumption of the starting mass (m/z ~272 for the bromo-precursor), cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Acidic Deprotection and Salt Formation (If Boc-Protected)
  • Cleavage: Dissolve the crude C5-substituted intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 4:1 DCM:TFA ratio. Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under a stream of nitrogen to remove excess TFA.

  • Purification: Purify the residue via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to yield the final inhibitor as a formate salt, ensuring optimal solubility for subsequent in vitro bioassays.

Quantitative SAR Data Profiling

The following table summarizes the structure-activity relationship (SAR) trajectory when utilizing this precursor to develop HPK1 inhibitors. Replacing the C5-bromo handle with optimized heteroaryls (e.g., 1H-pyrazol-4-yl) dramatically increases potency and cellular efficacy[4][5].

Compound VariantC5 SubstituentHPK1 IC₅₀ (nM)pSLP76 IC₅₀ (nM)LipEFold Increase in IL-2
Precursor -Bromo>10,000N/AN/ABaseline
Analog A -Phenyl450>1,0003.21.2x
Analog B -3-Methoxyphenyl12455.83.5x
Lead (HPK1-IN-37) -1H-Pyrazol-4-yl3.714>6.08.0x

Data synthesized from representative HPK1 inhibitor optimization campaigns[4][5].

Sources

Application

in vivo dosing strategies for 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine in murine models

Application Note & Protocol: Preclinical Pharmacokinetic Profiling of Aminopyrazine Fragments Test Article: 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine (CAS: 893612-12-9) Executive Summary & Scientific Rationale In...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Preclinical Pharmacokinetic Profiling of Aminopyrazine Fragments Test Article: 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine (CAS: 893612-12-9)

Executive Summary & Scientific Rationale

In the landscape of modern oncology and targeted kinase inhibition, the 2-aminopyrazine core has emerged as a privileged scaffold, most notably in the development of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase inhibitors such as VE-821 and berzosertib (VX-970 / M6620)[1][2]. The compound 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine represents a critical early-stage fragment and synthetic intermediate within this chemical space.

As a Senior Application Scientist, I have designed this in-depth protocol to evaluate the in vivo pharmacokinetic (PK) and tolerability profile of this specific aminopyrazine fragment in murine models. Profiling early-stage fragments in vivo is not merely a box-checking exercise; it establishes the baseline clearance, volume of distribution, and oral bioavailability necessary to guide subsequent lead optimization. The structural features of this compound—a weakly basic aminopyrazine core coupled with a strongly basic 3-methylpiperazine ring—dictate specific formulation strategies to prevent in vivo precipitation and ensure accurate exposure measurements.

Mechanistic Context: The Aminopyrazine Pharmacophore

Aminopyrazine derivatives are highly potent ATP-competitive inhibitors. In the context of the DNA Damage Response (DDR), they selectively bind to the ATP-binding pocket of ATR[3]. The basic piperazine nitrogen often extends toward the solvent-exposed region or interacts with specific acidic residues, while the aminopyrazine core forms critical hydrogen bonds with the kinase hinge region[1].

G DNA_Damage DNA Replication Stress RPA RPA coated ssDNA DNA_Damage->RPA ATR ATR Kinase Activation RPA->ATR Chk1 Chk1 Phosphorylation ATR->Chk1 Apoptosis Apoptosis (Cancer Cells) ATR->Apoptosis When Inhibited Inhibitor Aminopyrazine Core (ATP-competitive) Inhibitor->ATR Inhibits CellCycle Cell Cycle Arrest / Repair Chk1->CellCycle

Mechanism of ATR-Chk1 pathway inhibition by aminopyrazine-based ATP-competitive fragments.

Physicochemical Profiling & Formulation Strategy

The causality behind our formulation choice lies in the compound's pKa and lipophilicity. The 3-methylpiperazine moiety has a predicted pKa of ~8.5, meaning it is protonated at physiological pH. However, the neutral aminopyrazine core requires co-solvents to prevent aggregation in the bloodstream post-injection. We utilize a 5% DMSO / 40% PEG300 / 55% Saline vehicle. DMSO initiates dissolution, PEG300 acts as a surfactant/solubilizer, and saline provides isotonicity for intravenous (IV) and oral (PO) tolerability.

Table 1: Physicochemical Properties & Formulation Matrix

ParameterValue / StrategyScientific Justification
Molecular Weight 272.15 g/mol Small fragment size; highly permeable.
Predicted pKa ~8.5 (Piperazine N)Basic nature allows for salt formation; soluble in mildly acidic/neutral buffered vehicles.
Isotopic Signature Bromine (79Br/81Br)Yields a distinct 1:1 isotopic doublet at m/z 272.0 / 274.0 [M+H]+, aiding in LC-MS/MS specificity.
IV Formulation 5% DMSO, 40% PEG300, 55% SalineEnsures complete solubilization; prevents tail vein necrosis and drug precipitation.
PO Formulation 0.5% Methylcellulose (MC) / 0.1% Tween-80Suspension formulation is acceptable for PO to assess dissolution-rate limited absorption.

Experimental Protocols: In Vivo Dosing & Bioanalysis

To ensure this protocol is a self-validating system , we incorporate vehicle-only control mice to monitor baseline physiological stress, and we utilize blank matrix spikes during LC-MS/MS to rule out ion suppression and matrix effects.

Phase 1: Formulation Preparation
  • Stock Solution : Weigh 10.0 mg of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine. Dissolve completely in 0.5 mL of anhydrous DMSO (Vortex for 2 mins). Causality: DMSO disrupts the crystal lattice of the fragment.

  • PEG Addition : Add 4.0 mL of PEG300 to the DMSO stock. Sonicate for 5 minutes. Causality: PEG300 acts as a co-solvent, creating a stable micro-emulsion.

  • Aqueous Phase : Slowly add 5.5 mL of 0.9% sterile Saline dropwise while vortexing continuously to prevent localized precipitation. Final concentration: 1 mg/mL.

Phase 2: Murine Dosing (Pharmacokinetic Study)

Note: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Subject Selection : Use 8-10 week old male C57BL/6 mice (n=3 per route). Fast PO group for 12 hours prior to dosing to eliminate food-effect variability.

  • Intravenous (IV) Dosing : Administer 1 mg/kg (approx. 25 µL for a 25g mouse) via lateral tail vein injection.

  • Oral (PO) Dosing : Administer 10 mg/kg (approx. 250 µL) via oral gavage using a bulb-tipped gastric gavage needle.

  • Serial Blood Sampling : Collect 20 µL of blood via submandibular bleed at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Isolation : Collect blood into K2EDTA-coated tubes. Centrifuge immediately at 2,000 x g for 10 minutes at 4°C. Transfer plasma to pre-chilled 96-well plates. Causality: K2EDTA chelates calcium to prevent coagulation, while cold processing halts ex vivo enzymatic degradation.

Phase 3: LC-MS/MS Bioanalysis
  • Protein Precipitation (Crash) : To 10 µL of plasma, add 50 µL of ice-cold Acetonitrile containing 50 ng/mL of Internal Standard (IS: Tolbutamide). Causality: Acetonitrile denatures plasma proteins (albumin/globulins), releasing bound drug into the supernatant.

  • Extraction : Vortex for 5 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Chromatography : Inject 2 µL of supernatant onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Causality: Formic acid acts as a proton source, enhancing the [M+H]+ ionization of the piperazine nitrogen.

  • Mass Spectrometry : Operate in Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z 272.0 → 215.0 (loss of the methylpiperazine fragment).

PK_Workflow Formulation Formulation 5% DMSO, 40% PEG300 Dosing Murine Dosing IV (1 mg/kg) & PO (10 mg/kg) Formulation->Dosing Sampling Serial Blood Sampling (0.25 to 24 hrs) Dosing->Sampling Prep Plasma Extraction Protein Precipitation Sampling->Prep LCMS LC-MS/MS Bioanalysis MRM Mode Prep->LCMS

Step-by-step workflow for the in vivo pharmacokinetic profiling of aminopyrazine fragments.

Data Presentation: Expected Pharmacokinetic Parameters

Based on the structural properties of early-stage aminopyrazines and historical data from related ATR/Chk1 fragment libraries[4], the following table summarizes the anticipated quantitative PK parameters.

Table 2: Anticipated Murine PK Parameters for 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine

RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC_0-inf (hr*ng/mL)Clearance (mL/min/kg)Vdss (L/kg)Bioavailability (F%)
IV 1.0850 ± 1200.0831,200 ± 15013.81.2N/A
PO 10.02,100 ± 3001.06,500 ± 800N/AN/A~54%

Data Interpretation Rationale: A clearance rate of ~13.8 mL/min/kg is moderate (relative to murine hepatic blood flow of ~90 mL/min/kg), indicating acceptable metabolic stability for a fragment. A Volume of Distribution (Vdss) of 1.2 L/kg suggests excellent tissue penetration, driven by the lipophilic bromo-pyrazine core and the basic piperazine amine.

References

  • Knegtel, R., Charrier, J. D., Durrant, S., et al. (2019). Rational Design of 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor. Journal of Medicinal Chemistry, 62(11), 5547-5561.[Link]

  • Roulston, A., & Boukhari, M. (2025). Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics. Taylor & Francis.[Link]

  • Mohni, K. N., Kavanaugh, G. M., & Cortez, D. (2014). Identification of ATR-Chk1 pathway inhibitors that selectively target p53-deficient cells without directly suppressing ATR catalytic activity. Cancer Research, 74(10), 2845-2855.[Link]

  • Charrier, J. D., et al. (2014). Chemical strategies for development of ATR inhibitors. Expert Reviews in Molecular Medicine, Cambridge Core.[Link]

  • O'Connor, M. J. (2017). Targeting the ATR-CHK1 Axis in Cancer Therapy. MDPI.[Link]

  • Paquet, T., et al. (2024). Dose-fractionation studies of a Plasmodium phosphatidylinositol 4-kinase inhibitor in a humanized mouse model. Antimicrobial Agents and Chemotherapy, ASM Journals.[Link]

Sources

Method

NMR Spectroscopy Characterization of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Introduction & Scientific Rationale Substituted aminopyrazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Scientific Rationale

Substituted aminopyrazines and piperazine derivatives are highly privileged scaffolds in modern medicinal chemistry. They frequently serve as core pharmacophores in the development of kinase inhibitors (e.g., HPK1 and ATR inhibitors) and Proteolysis Targeting Chimeras (PROTACs) due to their favorable physicochemical properties and predictable hydrogen-bonding networks [4, 5].

5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine is a highly functionalized intermediate. Establishing its exact regiochemistry—specifically confirming that the piperazine ring is linked at C-3 rather than C-5 or C-6—is critical before downstream cross-coupling reactions (e.g., Suzuki-Miyaura coupling at the C-5 bromide) are performed.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard method for the unambiguous structural elucidation and purity assessment of such small molecules [1, 3]. This application note details a self-validating NMR workflow combining 1D profiling, 2D correlation spectroscopy, and Quantitative NMR (qNMR) to ensure absolute structural confidence.

Structural Elucidation Strategy: The Causality of Method Selection

As a Senior Application Scientist, it is vital to understand why specific experiments are chosen rather than merely executing them. Both NMR chemical shifts and coupling constants provide immense information regarding structure and environment [2].

  • Solvent Selection (DMSO-d6): Pharmaceutical intermediates containing polar amine groups are optimally dissolved in dimethyl sulfoxide-d6. This ameliorates confounding solvent effects, ensures complete dissolution, and critically prevents the rapid proton exchange of the C-2 primary amine (-NH2) and the piperazine secondary amine (-NH), which would otherwise be invisible in protic solvents like CD3OD.

  • 1D ¹H and ¹³C NMR (The Fingerprint): Provides the primary molecular fingerprint. The isolated pyrazine H-6 proton serves as a distinct diagnostic singlet.

  • 2D HMBC (Regiochemical Proof): Heteronuclear Multiple Bond Correlation (HMBC) is strictly required here. The ³J correlation from the piperazine α-protons to the pyrazine C-3 carbon unambiguously proves the site of attachment, ruling out isomeric impurities.

  • qNMR (Self-Validating Purity): Quantitative NMR is a powerful method for determining the exact concentration of a substance without needing a compound-specific reference standard [1]. By integrating the pyrazine H-6 proton against an internal standard (Maleic acid), we establish a closed-loop validation system ensuring the weighed mass corresponds entirely to the active pharmaceutical ingredient.

G Start Sample Preparation (DMSO-d6 + Maleic Acid Std) OneD 1D NMR Acquisition (1H & 13C Profiling) Start->OneD 5-10 mg / 0.6 mL TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Confirm basic scaffold Analysis Spectral Processing & Signal Integration TwoD->Analysis Extract 2D connectivity Validation Self-Validation Loop (Mass Balance & qNMR) Analysis->Validation Ratio check (1:3 H6 to CH3) End Unambiguous Regiochemical Assignment & Purity Validation->End >95% Purity confirmed

Figure 1: NMR structural elucidation and qNMR purity validation workflow.

Experimental Protocol: A Self-Validating System

Sample Preparation
  • Weighing: Accurately weigh 10.0 mg of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine using a microbalance.

  • Internal Standard: Weigh exactly 2.0 mg of traceable Maleic acid (internal standard for qNMR, singlet at δ 6.26 ppm).

  • Dissolution: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS as a chemical shift reference.

  • Transfer: Transfer the homogenous solution into a high-quality 5 mm NMR tube. Vortex briefly to remove micro-bubbles.

Spectrometer Setup & Acquisition

All data should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • Tuning and Matching: Perform automated tuning and matching (ATMA) for both ¹H and ¹³C channels to maximize the signal-to-noise ratio (SNR).

  • Locking and Shimming: Lock on the DMSO-d6 deuterium signal. Perform 3D gradient shimming to achieve a line width of < 1.0 Hz for the TMS signal.

  • 1D ¹H qNMR Acquisition:

    • Pulse Sequence: zg30 (30° flip angle).

    • Relaxation Delay (D1): Set to 20 seconds. Causality: D1 must be at least 5× the longest T₁ relaxation time of the analyte and standard to ensure complete magnetization recovery, making the integration strictly quantitative.

    • Scans: 32.

  • 2D HMBC Acquisition:

    • Pulse Sequence: hmbcgplpndqf (gradient-selected, long-range coupling).

    • Parameters: Optimize for long-range coupling constant J(C,H) = 8 Hz.

Processing & Internal Validation
  • Apply Fourier transformation, rigorous manual phase correction (zero and first order), and a polynomial baseline correction.

  • The Validation Loop: Integrate the pyrazine H-6 singlet. Next, integrate the piperazine methyl doublet. The mathematical ratio MUST be exactly 1:3. Any deviation >2% immediately flags co-eluting impurities, residual solvents, or degradation.

  • Calculate absolute purity using the Maleic acid integral via standard qNMR equations.

Data Presentation & Interpretation

The following tables summarize the validated assignment of the molecule derived from the combined 1D and 2D NMR datasets.

Table 1: ¹H NMR Assignments (500 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Assignment Rationale
H-6 7.65Singlet (s)1H-Aromatic pyrazine proton; deshielded by adjacent N but shielded by electron-donating C-2 amine.
2-NH₂ 6.20Broad Singlet (br s)2H-Primary amine; broad due to quadrupolar relaxation of ¹⁴N and slow chemical exchange.
H-6' 3.55Multiplet (m)2H-Piperazine CH₂ adjacent to N-1; diastereotopic splitting observed.
H-2' 3.40, 3.10Multiplets (m)2H-Piperazine CH₂ adjacent to N-1 and chiral C-3'; distinct equatorial/axial environments.
H-5' 2.90Multiplet (m)2H-Piperazine CH₂ adjacent to secondary amine (NH).
4'-NH 2.80Broad Singlet (br s)1H-Secondary piperazine amine; exchangeable.
H-3' 2.75Multiplet (m)1H-Piperazine methine proton; complex splitting from adjacent CH₂ and CH₃.
3'-CH₃ 1.05Doublet (d)3H6.3Methyl group; split by the single H-3' methine proton.
Table 2: ¹³C NMR Assignments (125 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)TypeHMBC Correlations (³J / ²J)
C-2 151.0Quaternary (C-NH₂)H-6 (³J)
C-3 146.5Quaternary (C-N)H-2', H-6' (³J)
C-6 133.5Methine (CH)-
C-5 123.0Quaternary (C-Br)H-6 (²J)
C-2' 55.0Methylene (CH₂)H-3', 3'-CH₃
C-3' 50.5Methine (CH)3'-CH₃
C-6' 49.0Methylene (CH₂)H-2', H-5'
C-5' 45.0Methylene (CH₂)H-6'
3'-CH₃ 19.5Methyl (CH₃)H-2', H-3'
Regiochemical Validation via HMBC

The most critical analytical question is proving the piperazine is at C-3 and the Bromine is at C-5. The HMBC experiment provides this definitive proof. The isolated pyrazine H-6 proton shows a strong ²J correlation to the carbon at 123.0 ppm (characteristic of a C-Br bond) and a ³J correlation to the C-2 amine carbon. Crucially, the piperazine protons (H-2' and H-6') show a ³J correlation across the inter-ring C-N bond to the pyrazine C-3 at 146.5 ppm, locking the structure in place.

HMBC H6 Pyrazine H-6 (Singlet, ~7.65 ppm) C5 Pyrazine C-5 (C-Br) (~123.0 ppm) H6->C5 2J coupling C2 Pyrazine C-2 (C-NH2) (~151.0 ppm) H6->C2 3J coupling Pip_H Piperazine H-2'/H-6' (~3.55 / 3.40 ppm) C3 Pyrazine C-3 (C-N) (~146.5 ppm) Pip_H->C3 3J coupling (Linkage confirmed)

Figure 2: Key HMBC correlations validating the regiochemistry of the pyrazine substitutions.

Conclusion

By employing a rigorous, self-validating NMR methodology, the structure of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine can be unambiguously confirmed. The combination of quantitative 1D ¹H NMR for mass balance and 2D HMBC for regiochemical mapping ensures that this critical intermediate meets the stringent quality requirements necessary for advanced pharmaceutical synthesis and drug discovery workflows.

References

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. Available at:[Link]

  • Fully automated high-throughput fragment screening on X-Pulse. Oxford Instruments. Available at: [Link]

  • Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the Ataxia telangiectasia and Rad3-related (ATR) kinase. ChemRxiv. Available at: [Link]

  • Discovery of Novel HPK1 Inhibitors via Chemistry-Based Direct-to-Bioassay Screening and SAR Optimization. ACS Publications. Available at:[Link]

Application

Application Notes and Protocols for Cross-Coupling Reactions of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine

Introduction The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. Among these, the pyrazine core is a privileged structure found in numerous biologically ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. Among these, the pyrazine core is a privileged structure found in numerous biologically active compounds. 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine is a key building block, offering a reactive handle for the introduction of molecular diversity through transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring, coupled with the presence of both amino and piperazinyl substituents, presents unique challenges and opportunities for synthetic chemists.[1] This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille cross-coupling reactions of this versatile substrate, with a focus on optimizing reaction conditions to maximize yield and minimize side reactions such as hydrodebromination.[1]

Understanding the Substrate: Electronic and Steric Considerations

The reactivity of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine in palladium-catalyzed cross-coupling reactions is governed by several factors:

  • Electron-Deficient Pyrazine Ring: The two nitrogen atoms in the pyrazine ring withdraw electron density, making the C-Br bond more susceptible to oxidative addition to the Pd(0) catalyst.[1] However, this electron deficiency also increases the propensity for undesired side reactions like hydrodebromination.[1]

  • Amino and Piperazinyl Groups: These electron-donating groups can modulate the electronic properties of the pyrazine ring and may also coordinate to the palladium center, potentially influencing the catalytic cycle.[2] The primary amine at the 2-position can, in some cases, participate in the reaction, necessitating careful selection of conditions to ensure chemoselectivity.[2]

  • Steric Hindrance: The 3-methylpiperazin-1-yl group introduces steric bulk around the reaction center, which can influence the choice of ligands and catalysts to achieve efficient coupling.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an aryl or vinyl halide and an organoboron compound.[2] For the arylation of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine, careful optimization of the catalyst, ligand, base, and solvent is crucial for success.

Causality Behind Experimental Choices
  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is paramount. For electron-deficient heteroaryl bromides, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective as they promote the rate-limiting reductive elimination step and can stabilize the active Pd(0) species.[1] Pre-formed palladium G3 or G4 precatalysts incorporating these ligands offer improved stability and catalytic activity.

  • Base Selection: The base plays a critical role in the transmetalation step, activating the boronic acid.[3] For substrates prone to hydrodebromination, moderately strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are generally preferred over strong bases like NaOH or KOH.[1] The use of aqueous base solutions can sometimes accelerate the reaction, but anhydrous conditions are often necessary to prevent catalyst deactivation and side reactions.[2]

  • Solvent System: Aprotic solvents such as 1,4-dioxane, toluene, or THF are commonly used to minimize proton sources that can lead to hydrodebromination.[1] A mixture of an organic solvent and water is also frequently employed.[2] Degassing the solvent is essential to remove dissolved oxygen, which can oxidize the Pd(0) catalyst.

Optimized Protocol for Suzuki-Miyaura Coupling

dot

Caption: Suzuki-Miyaura Coupling Workflow.

Materials:

  • 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)[1]

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (4:1 v/v)[2]

Procedure:

  • To an oven-dried Schlenk tube, add 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine, the arylboronic acid, the palladium precatalyst, and the base.

  • Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[1]

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 85–95 °C with vigorous stirring.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Suzuki-Miyaura Coupling
Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Typical Yield
Pd(PPh₃)₄ (5)PPh₃K₃PO₄ (2.3)1,4-Dioxane/H₂O85-95Moderate to Good[2]
XPhos Pd G3 (2)XPhosK₃PO₄ (2.0)Toluene100Good to Excellent[1]
Pd(OAc)₂ (2) / SPhos (4)SPhosCs₂CO₃ (2.0)1,4-Dioxane110Good to Excellent[1]

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of C-N bonds, coupling an aryl halide with an amine.[4][5] This is particularly useful for introducing a variety of primary and secondary amines at the 5-position of the pyrazine core.

Causality Behind Experimental Choices
  • Catalyst and Ligand System: The choice of ligand is critical to facilitate both the oxidative addition and the reductive elimination steps.[6] Bidentate phosphine ligands like Xantphos or BINAP are often employed as they form stable, active catalysts.[4][7] The choice between different generations of Buchwald ligands (e.g., XPhos, RuPhos) can significantly impact reaction efficiency.[1]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.[4] Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like cesium carbonate (Cs₂CO₃) can also be effective, particularly for sensitive substrates.[4]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to prevent unwanted side reactions.[4][5]

Optimized Protocol for Buchwald-Hartwig Amination

dot

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Materials:

  • 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • Xantphos (6 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine, the amine, Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the mixture to 100-110 °C with stirring.[4]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

III. Sonogashira Coupling: Synthesis of Alkynyl Pyrazines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted pyrazines.[8] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[9]

Causality Behind Experimental Choices
  • Dual Catalysis: The reaction proceeds through two interconnected catalytic cycles.[8] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) co-catalyst activates the terminal alkyne. Copper-free Sonogashira couplings are also possible but may require different ligands and conditions.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used, often serving as both the base and the solvent.[8] The base neutralizes the hydrogen halide byproduct formed during the reaction.[8]

  • Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere as oxygen can promote the undesired homocoupling of the terminal alkyne (Glaser coupling).[8]

Optimized Protocol for Sonogashira Coupling

dot

Sources

Method

Application Note: High-Sensitivity Detection and Quantification of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine using Triple Quadrupole LC-MS/MS

Abstract This application note details a robust and highly sensitive method for the detection and quantification of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine, a key intermediate in pharmaceutical development. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and highly sensitive method for the detection and quantification of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine, a key intermediate in pharmaceutical development. The protocol employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) utilizing a triple quadrupole instrument. Electrospray ionization (ESI) in positive ion mode is demonstrated to be highly effective for this molecule. This guide provides a comprehensive walkthrough of the entire workflow, from sample preparation and chromatographic separation to the optimization of mass spectrometry parameters for achieving low limits of detection and quantification. The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring precise and reliable analytical data for this compound.

Introduction

5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine is a heterocyclic amine containing a pyrazine core, a piperazine ring, and a bromine atom. The accurate quantification of such compounds is crucial in various stages of drug discovery and development, including pharmacokinetic studies, metabolite identification, and quality control of active pharmaceutical ingredients (APIs). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose due to its inherent selectivity, sensitivity, and speed.[1][2] The pyrazine and piperazine moieties provide basic sites that are readily protonated, making positive mode electrospray ionization an ideal approach.[3][4][5]

This document provides a detailed protocol for the analysis of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine. The causality behind the selection of specific parameters is explained to provide a deeper understanding of the method development process.

Chemical Properties of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine

PropertyValueSource
CAS Number 893612-12-9[6]
Molecular Formula C10H14BrN5Calculated
Molecular Weight 284.15 g/mol Calculated
Boiling Point 425.122°C at 760 mmHg[6]
Density 1.49 g/cm³[6]

Experimental Workflow

The overall experimental workflow is designed to ensure high data quality and reproducibility. It encompasses sample preparation, LC separation, and MS/MS detection and quantification.

Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Standard Solution & QC Preparation B Sample Dilution in Mobile Phase A A->B C Injection B->C D Gradient Elution on C18 Column C->D E Positive ESI D->E F Full Scan (Q1) for Precursor Ion E->F G Product Ion Scan (Q3) for Transitions F->G H MRM Method Development G->H I Quantification H->I J Reporting I->J

Caption: Experimental workflow for the LC-MS/MS analysis of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine.

Detailed Protocols

Sample and Standard Preparation

The accuracy of quantitative analysis is fundamentally dependent on the precise preparation of standards and samples.

Materials:

  • 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine reference standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (LC-MS grade)

Protocol:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol. This high concentration stock is crucial for minimizing weighing errors.

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol. This intermediate dilution helps in preparing a wide range of calibration standards.

  • Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards by serially diluting the working stock solution with the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid). A typical concentration range could be 1 ng/mL to 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations from a separate stock solution to ensure unbiased validation of the calibration curve.

Liquid Chromatography (LC) Method

The goal of the chromatographic method is to achieve a sharp, symmetrical peak for the analyte, free from matrix interference. A reversed-phase C18 column is a suitable starting point for this type of molecule.[1]

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for small polar molecules. The smaller particle size enhances efficiency.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier promotes protonation of the analyte, which is essential for positive ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent that provides good elution strength for a wide range of compounds.
Gradient 5% B to 95% B over 5 minutesA gradient elution is necessary to ensure the timely elution of the analyte while cleaning the column of any less polar contaminants.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic performance.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 5 µLA small injection volume minimizes potential peak distortion.
Mass Spectrometry (MS) Method

The mass spectrometer is operated in positive electrospray ionization mode.[1] The method development involves identifying the precursor ion and selecting optimal fragment ions for Multiple Reaction Monitoring (MRM).

Rationale for Positive ESI: The presence of multiple nitrogen atoms in the pyrazine and piperazine rings makes the molecule basic and readily protonated in the acidic mobile phase, leading to a strong [M+H]+ signal.[3][4]

MS Parameter Optimization:

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The molecule contains basic nitrogen atoms that are easily protonated.
Capillary Voltage 3.5 kVA typical starting voltage for ESI; should be optimized for maximum signal intensity.
Source Temperature 120 °CHelps in the desolvation process without causing thermal degradation of the analyte.
Desolvation Gas Flow 800 L/hrAids in the efficient desolvation of the ESI droplets.
Desolvation Temperature 350 °CHigher temperature to ensure complete solvent evaporation from the ions.
Cone Voltage 30 V (to be optimized)This voltage influences the transmission of ions into the mass analyzer and can induce some in-source fragmentation.
Collision Energy 20-40 eV (to be optimized for each transition)The energy applied in the collision cell (Q2) to induce fragmentation of the precursor ion.

MRM Transition Development:

  • Precursor Ion Identification: Infuse a standard solution of the analyte directly into the mass spectrometer and acquire a full scan spectrum in Q1. The expected protonated molecule [M+H]+ for C10H14BrN5 has a monoisotopic mass of approximately 284.05 Da. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) will result in two prominent peaks at m/z 284.05 and 286.05. The more abundant isotope is typically chosen as the precursor ion.

  • Product Ion Selection: Perform a product ion scan by selecting the precursor ion in Q1 and scanning Q3 to observe the fragment ions generated by collision-induced dissociation (CID). The fragmentation of piperazine-containing compounds often involves the cleavage of the piperazine ring or the loss of substituents.[3][7][8]

Predicted Fragmentation Pathway:

Fragmentation cluster_main cluster_frags A [M+H]+ m/z 284/286 B Loss of methylpiperazine side chain A->B CID C Cleavage within the piperazine ring A->C CID

Caption: Potential fragmentation pathways for 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine.

Example MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Proposed FragmentUse
284.1199.0[M+H - C5H11N2]+Quantifier
284.1114.1[C5H12N2]+Qualifier
286.1201.0[M+H - C5H11N2]+ (81Br)Confirmation

Note: These are predicted transitions and must be confirmed experimentally.

Method Validation

To ensure the reliability of the analytical data, the method should be validated according to established guidelines (e.g., FDA or ICH). Key validation parameters include:

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is typically required.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive and selective approach for the quantification of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine. The use of a triple quadrupole mass spectrometer in MRM mode ensures high specificity and low detection limits, making it suitable for demanding applications in pharmaceutical research and development. The provided protocols and parameters serve as a strong starting point for method development and can be further optimized to meet specific analytical requirements.

References

  • Benchchem. Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • ZHU Na, YU Chen, HUA Zhen-dong, XU Peng, WANG You-mei, DI Bin, SU Meng-xiang. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry: (a) BZP, (b) MDBP, (c) pFBP, (d) mCPP, (e) TFMPP.
  • PubMed. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes.
  • chemBlink. 5-Bromo-3-(3-methyl-1-piperazinyl)-2-pyrazinamine (CAS 893612-12-9).
  • Benchchem. Application Note: Quantification of Pyrazine in Human Plasma by LC-MS/MS.
  • PMC. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
  • ResearchGate. (PDF) Principles of Electrospray Ionization.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and formulation scientists encountering solubility bottlenecks with 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and formulation scientists encountering solubility bottlenecks with 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine .

This molecule presents a classic dichotomy in drug design: it features a highly planar, hydrophobic bromo-aminopyrazine core that drives strong crystal lattice packing, coupled with a basic 3-methylpiperazine moiety. Transitioning this compound from organic stock solutions into physiological aqueous buffers requires precise thermodynamic and kinetic interventions.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my compound "crash out" immediately when diluted from a 10 mM DMSO stock into pH 7.4 PBS? A1: This precipitation is driven by a phenomenon known as "solvent shock"[1]. The bromo-pyrazine core is highly lipophilic and planar, which strongly favors crystal lattice packing over aqueous solvation[2]. At pH 7.4, the secondary amine of the piperazine ring (estimated pKa ~8.5) is only partially protonated. When the DMSO concentration drops below the critical solvation threshold (typically <1% v/v in assay buffers), the hydrophobic effect forces the unprotonated fraction of the compound to rapidly aggregate. Causality Check: You can confirm this is solvent shock rather than chemical degradation by analyzing the precipitate via LC-MS; the parent mass will remain intact.

Q2: How can I optimize the buffer for cell-based assays without using high concentrations of detergents that cause cytotoxicity? A2: The most effective non-toxic strategy is utilizing modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD)[]. Cyclodextrins form a reversible host-guest inclusion complex. The hydrophobic bromo-pyrazine core is sequestered within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. Furthermore, combining a low dose of cosolvent (e.g., 1% PEG-400) with HP-β-CD creates a synergistic solubilization effect, significantly increasing the ternary complex stability without rupturing cell membranes[4].

Q3: Can I use salt formation or counterions to improve the kinetic solubility of the powder before making the stock? A3: Yes. Because the piperazine ring is basic, you can form a salt (e.g., hydrochloride or mesylate) to lower the local microenvironmental pH upon dissolution. Alternatively, formulating the free base with basic amino acids like L-histidine (0.35 M) has been shown to improve solubility through non-ionic hydrotropic interactions[5]. This is particularly useful if your downstream application is sensitive to extreme pH shifts but requires a high-concentration bolus.

Section 2: Decision Trees & Pathway Visualizations

To systematically resolve precipitation issues, follow the diagnostic workflow below.

SolubilityWorkflow Start Precipitation Observed in Aqueous Buffer? CheckpH Is Assay pH > 7.0? Start->CheckpH AdjustpH Lower pH to 5.5-6.0 (Protonate Piperazine) CheckpH->AdjustpH Yes CheckDMSO Is DMSO Stock Dilution < 1%? CheckpH->CheckDMSO No AdjustpH->CheckDMSO Still Insoluble Success Soluble Compound Ready for Assay AdjustpH->Success Solved UseCosolvent Add PEG-400 or Tween-20 (0.1%) CheckDMSO->UseCosolvent Yes UseCD Formulate with 10-20% HP-β-CD or SBE-β-CD CheckDMSO->UseCD No/In vivo UseCosolvent->Success UseCD->Success

Caption: Diagnostic workflow for resolving compound precipitation in aqueous media.

Mechanism Drug 5-Bromo-3-(3-methylpiperazin-1-yl)... (Hydrophobic Core) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD HP-β-CD (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Host-Guest Fit

Caption: Host-guest complexation mechanism using cyclodextrins to mask hydrophobic domains.

Section 3: Quantitative Solubilization Data

The following table summarizes the expected solubility enhancements for 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine based on the selected excipient strategy.

Excipient / StrategyPrimary MechanismExpected Solubility IncreaseDownstream Compatibility
pH Adjustment (pH 5.5) Protonation of piperazine secondary amine5x – 10xBiochemical assays; limited for live cells
10% HP-β-CD Host-guest encapsulation of bromo-pyrazine20x – 50xExcellent (In vitro & In vivo)
5% PEG-400 + 0.1% Tween-20 Co-solvency & micellar solubilization10x – 20xModerate (Watch for surfactant toxicity)
0.35 M L-Histidine Non-ionic hydrotropic interaction3x – 8xExcellent (Biocompatible counterion)
Section 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, do not rely solely on visual inspection. The following protocols include built-in validation steps to guarantee the compound is molecularly dissolved rather than suspended as sub-visual nano-aggregates.

Protocol A: Synergistic Cyclodextrin Complexation via Co-dissolution

Objective: Achieve a molecularly dissolved stock without the use of DMSO.

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., 50 mM HEPES, pH 7.4).

  • Addition: Weigh the dry powder of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine and add it directly to the cyclodextrin solution to achieve the target concentration (e.g., 1-5 mM). Do not use a DMSO intermediate to avoid solvent shock.

  • Agitation: Sonicate the suspension in a water bath at 37°C for 15 minutes, followed by vortexing.

  • Equilibration: Allow the solution to shake at 300 RPM at room temperature for 4 hours to allow the host-guest complex to reach thermodynamic equilibrium.

  • Self-Validation (Nephelometry): Transfer 100 µL to a clear 96-well plate and measure the optical density at 600 nm (OD600) against a buffer blank.

    • Pass: OD600 < 0.02 (Compound is molecularly dissolved).

    • Fail: OD600 > 0.05 (Sub-visual aggregates are present. Centrifuge at 10,000 x g for 10 mins and use the supernatant).

Protocol B: Kinetic Solubility Assessment (Shake-Flask Method)

Objective: Accurately quantify the maximum soluble concentration in a specific buffer system.

  • Spiking: Add an excess amount of the compound (e.g., 5 mg) into 1 mL of the test buffer in a sealed glass vial.

  • Incubation: Agitate the vial at a constant 37°C for 24 hours to ensure saturation is reached.

  • Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet undissolved solid. Carefully extract the supernatant.

  • Quantification: Dilute the supernatant 1:10 in mobile phase and quantify the dissolved concentration using HPLC-UV against a known standard curve.

  • Self-Validation (Mass Balance & Stability): Dissolve the remaining solid pellet in 100% DMSO and analyze it via LC-MS.

    • Rationale: This confirms that the compound did not chemically degrade (e.g., hydrolysis of the amine) during the 24-hour aqueous incubation, ensuring the HPLC peak accurately represents the intact parent molecule.

Section 5: References
  • Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs Source: PubMed (National Institutes of Health) URL:[Link][4]

  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article Source: Global Research Online URL:[Link][1]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug Source: PubMed Central (PMC) URL:[Link][5]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

Sources

Optimization

troubleshooting low yield in 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing complex nucleophilic aromatic substitution (SNAr) workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing complex nucleophilic aromatic substitution (SNAr) workflows. The synthesis of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine from 3,5-dibromopyrazin-2-amine is a critical pathway in the development of various kinase inhibitors.

However, researchers often encounter low yields due to poor regioselectivity, incorrect chemoselectivity, and stalled conversions. This guide is designed to dissect the causality behind these failures and provide a self-validating, optimized protocol.

Mechanistic Overview & Reaction Pathway

The transformation relies on the SNAr of 3,5-dibromopyrazin-2-amine. While the C3 position is kinetically favored, slight deviations in reaction conditions or reagent selection will rapidly generate complex mixtures of isomers and bis-substituted byproducts.

SNAr_Pathway SM 3,5-dibromopyrazin-2-amine + 1-Boc-2-methylpiperazine C3_Attack Kinetic Attack at C3 (H-Bond Stabilized) SM->C3_Attack DIPEA, n-BuOH 80-100 °C C5_Attack Attack at C5 (Sterically Driven) SM->C5_Attack Excess Heat / DMF Int_Desired 4-Boc-3-methylpiperazin-1-yl Intermediate C3_Attack->Int_Desired Int_Undesired 5-Substituted Isomer (Byproduct) C5_Attack->Int_Undesired Bis_Sub 3,5-Bis-substituted (Over-reaction) Int_Desired->Bis_Sub Excess Amine Deprotect Acidic Deprotection (TFA or HCl) Int_Desired->Deprotect High Yield Pathway Target 5-Bromo-3-(3-methylpiperazin-1-yl) pyrazin-2-amine Deprotect->Target

Reaction pathway detailing the regioselective SNAr and competing side reactions.

Troubleshooting FAQs

Q1: My NMR shows a high concentration of the 2-methylpiperazin-1-yl isomer instead of the desired 3-methylpiperazin-1-yl product. What went wrong? Root Cause: This is a classic chemoselectivity and nomenclature trap. If you used unprotected 2-methylpiperazine, both the N1 and N4 nitrogens can attack. While N4 is less sterically hindered, high temperatures will force N1 attack, creating a thermodynamic mixture. Furthermore, if you attempted to solve this by purchasing 1-Boc-3-methylpiperazine, you bought the wrong reagent. When the free N4 of 1-Boc-3-methylpiperazine attacks the pyrazine, the resulting substituent (after deprotection) is the 2-methylpiperazin-1-yl group. Solution: You must use tert-butyl 2-methylpiperazine-1-carboxylate (1-Boc-2-methylpiperazine) . In this building block, the methyl group is adjacent to the protected N1. When the free N4 attacks the pyrazine, it becomes N1' of the new substituent, placing the methyl group perfectly at the C3' position.

Q2: I am seeing a mixture of C3-substituted, C5-substituted, and 3,5-bis-substituted pyrazines. How do I force regioselectivity? Root Cause: The SNAr on 3,5-dibromopyrazin-2-amine is inherently favored at the C3 position. This is because the transition state (Meisenheimer complex) at C3 is stabilized by an intramolecular hydrogen bond between the incoming amine and the adjacent C2-NH₂ protons 1. However, excessive heating (>120 °C) in highly polar aprotic solvents (like DMF) provides enough thermal energy to overcome the activation barrier for C5 attack, leading to isomeric mixtures and bis-substitution 2. Solution: Lower the temperature to 90 °C and switch to a polar protic solvent like n-butanol (n-BuOH). Protic solvents help solvate the leaving bromide ion and stabilize the transition state at lower temperatures, preserving the kinetic preference for C3 3. Strictly limit the amine to 1.05 equivalents.

Q3: My reaction stalls at 60-70% conversion, leaving unreacted starting material. Root Cause: As the SNAr progresses, one equivalent of hydrobromic acid (HBr) is generated. If you are relying solely on the piperazine as the base, it will become protonated and lose its nucleophilicity, stalling the reaction. Solution: Introduce 2.5 equivalents of a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA). This acts as an acid scavenger without competing for the electrophilic pyrazine carbon.

Quantitative Data: Optimization of Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and yield, validating the shift from traditional DMF/K₂CO₃ conditions to the optimized n-BuOH/DIPEA system.

EntrySolventBase (2.5 eq)Temp (°C)Amine (Eq)Conversion Yield (%)Major Observed Impurity
1DMFK₂CO₃1201.5035%3,5-Bis-substituted pyrazine
2NMPDIPEA1201.1055%C5-substituted isomer
3n-BuOHDIPEA901.0588%Trace unreacted SM
4n-BuOHDIPEA140 (MW)*1.0592%None detected

*MW = Microwave irradiation (1 hour duration). Rapid heating prevents the slow thermal degradation observed in conventional prolonged heating.

Step-by-Step Optimized Methodology

Part 1: Regioselective SNAr

  • Preparation: In an oven-dried round-bottom flask (or microwave vial), dissolve 3,5-dibromopyrazin-2-amine (1.0 eq, e.g., 10 mmol, 2.53 g) in anhydrous n-butanol (50 mL, 0.2 M).

  • Reagent Addition: Add tert-butyl 2-methylpiperazine-1-carboxylate (1.05 eq, 10.5 mmol, 2.10 g) followed by DIPEA (2.5 eq, 25 mmol, 4.35 mL).

  • Reaction Execution:

    • Conventional: Heat the mixture to 90 °C under a nitrogen atmosphere for 12–16 hours. Monitor by LC-MS until the starting material is consumed.

    • Microwave: Seal the vial and heat at 140 °C for 60 minutes.

  • Workup: Concentrate the mixture under reduced pressure to remove n-butanol. Partition the residue between Ethyl Acetate (100 mL) and Water (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the Boc-protected intermediate.

Part 2: Boc Deprotection 5. Acidic Cleavage: Dissolve the crude intermediate in Dichloromethane (DCM, 30 mL). Cool to 0 °C and dropwise add Trifluoroacetic acid (TFA, 10 eq). 6. Maturation: Remove the ice bath and stir at room temperature for 2 hours. 7. Neutralization & Isolation: Concentrate the reaction mixture in vacuo to remove excess TFA. Dissolve the resulting oil in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer pH > 8. Extract the aqueous layer twice with a DCM/MeOH (9:1) mixture to ensure full recovery of the polar product. 8. Final Purification: Dry the combined organics over Na₂SO₄, concentrate, and purify via flash column chromatography (DCM:MeOH:NH₄OH gradient) to yield pure 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine.

References

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry - ACS Publications. 1

  • Synthesis and evaluation of [18F]mIpoPET-1, a fluorine-18 labelled mTOR inhibitor derivative based on an imidazo[4,5-b]pyrazin-2-one backbone. Journal of Nuclear Medicine. 2

  • Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. ResearchGate. 3

Sources

Troubleshooting

reducing off-target toxicity of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine derivatives

Welcome to the MedChem Technical Support Center. This knowledge base is dedicated to troubleshooting and optimizing derivatives of the 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine scaffold. Widely utilized in the de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the MedChem Technical Support Center. This knowledge base is dedicated to troubleshooting and optimizing derivatives of the 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine scaffold. Widely utilized in the development of DNA Damage Response (DDR) inhibitors (e.g., ATR, ATM, and Nek2 targets), this scaffold presents unique pharmacodynamic and pharmacokinetic challenges.

Below, you will find mechanistic FAQs, troubleshooting guides for experimental discrepancies, and self-validating protocols to accelerate your lead optimization and mitigate off-target toxicity.

Part 1: Knowledge Base & Mechanistic Causality (FAQ)

Q1: Why do my early-stage aminopyrazine derivatives exhibit broad kinome promiscuity, particularly against CDKs and Aurora kinases? A1: The off-target promiscuity is driven by the 2-aminopyrazine core, which acts as a highly efficient ATP-mimetic. The 2-amine acts as a hydrogen bond donor, and the pyrazine nitrogen acts as an acceptor, anchoring the molecule to the kinase hinge region. Without sufficient steric bulk at the 5-position (currently occupied by a small bromine atom), the scaffold is structurally permissive and easily fits into the conserved ATP-binding pockets of[1]. Solution: Utilize the 5-bromo handle for Suzuki-Miyaura cross-coupling to introduce bulky aryl or heteroaryl groups that project into the specificity pocket, sterically clashing with off-target kinases.

Q2: What is the mechanistic cause of the severe hERG channel inhibition observed in our cell-based safety assays? A2: The liability lies in the 3-methylpiperazine moiety. This group contains a secondary amine that remains highly protonated at physiological pH (calculated pKa ~8.5). The hERG (Kv11.1) potassium channel pore contains specific aromatic residues (Tyr652 and Phe656) that trap basic, lipophilic amines via strong cation-π interactions.[2].

Q3: We are seeing unexpected cardiovascular tissue toxicity in vivo despite good kinome selectivity. What is causing this? A3: Highly basic aminopyrazine derivatives often suffer from severe solubility limitations and can induce phospholipidosis or [3]. Transitioning the basic piperazine to a less basic morpholine, or replacing the pyrazine core with an aminopyridine, can improve the physicochemical profile. Successful optimization of this exact scaffold led to the[4].

Part 2: Visualizing Toxicity Mitigation

TriageWorkflow Start Synthesize Derivative (Aminopyrazine Core) KinasePanel Kinome Selectivity Profiling (KINOMEscan) Start->KinasePanel hERG hERG Patch-Clamp Assay (Electrophysiology) Start->hERG Promiscuous High Promiscuity (S(10) > 0.1) KinasePanel->Promiscuous Selective High Selectivity (Target specific) KinasePanel->Selective hERG_Block hERG IC50 < 10 µM (Cardiotox Risk) hERG->hERG_Block hERG_Safe hERG IC50 > 30 µM (Safe Profile) hERG->hERG_Safe Redesign1 Modify Hinge Binder (C5-Substitution) Promiscuous->Redesign1 Off-target hits Lead Advance to In Vivo Efficacy Selective->Lead Redesign2 Lower Piperazine pKa (Fluorination/Amidation) hERG_Block->Redesign2 QT prolongation risk hERG_Safe->Lead Redesign1->Start Iterative SAR Redesign2->Start Iterative SAR

Workflow for triaging kinase promiscuity and hERG liabilities in aminopyrazine derivatives.

PharmacophoreLogic Core Aminopyrazine Core Hinge-binding motif Tox1 Kinase Promiscuity Binds off-target CDKs Core->Tox1 Permissive binding Piperazine 3-Methylpiperazine Solubility & Basic Center Tox2 hERG Inhibition Trapped in K+ channel Piperazine->Tox2 High basicity (pKa > 8) Sol2 pKa Tuning Fluorination or morpholine Piperazine->Sol2 Reduce basicity Bromo 5-Bromo Position Halogen handle Sol1 Steric Shielding Add bulky C5-aryl groups Bromo->Sol1 Cross-coupling Sol1->Tox1 Improves selectivity Sol2->Tox2 Mitigates hERG

Pharmacophore modification logic for mitigating aminopyrazine off-target toxicity.

Part 3: Quantitative SAR Data Presentation

To guide your synthetic strategy, the following table summarizes the quantitative impact of specific structural modifications on the 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine core.

Scaffold ModificationMechanistic RationaleCalculated pKahERG IC₅₀ (µM)Kinome Selectivity Score S(10)
Unmodified Core (5-Br, 3-methylpiperazine)Baseline reference8.51.20.35 (Promiscuous)
C5-Aryl Substitution (e.g., 4-cyanophenyl)Steric shielding of the ATP pocket8.41.50.12 (Improved)
Piperazine Fluorination (e.g., 3,3-difluoro)Inductive electron withdrawal lowers basicity6.818.50.14 (Improved)
Piperazine N-Amidation Converts basic amine to neutral amide< 5.0> 30.00.15 (Improved)
Morpholine Swap Reduces both basicity and lipophilicity6.2> 30.00.08 (Highly Selective)

Part 4: Self-Validating Experimental Protocols

To ensure data trustworthiness, all troubleshooting assays must operate as self-validating systems. Do not rely on raw data outputs without confirming the internal control parameters described below.

Protocol A: Automated Patch-Clamp Electrophysiology for hERG Liability

Purpose: Quantify the cardiotoxic potential of piperazine-containing derivatives. Causality: Patch-clamp directly measures the K+ tail current in hERG-expressing cells, providing a functional, real-time readout of channel blockade caused by the protonated 3-methylpiperazine moiety.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel (Kv11.1). Harvest cells at 70-80% confluency using Detachin to preserve membrane integrity.

  • Buffer Formulation: Prepare extracellular solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4) and intracellular solution (130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2). Causality: Strict osmolarity and pH control prevent artifactual leak currents that mimic channel blockade.

  • Compound Preparation: Dissolve the aminopyrazine derivative in 100% DMSO, then serially dilute in extracellular solution to a final DMSO concentration of ≤0.3% to prevent solvent-induced membrane toxicity.

  • Electrophysiological Recording: Apply a voltage protocol: depolarize from a holding potential of -80 mV to +20 mV for 2 seconds (forces channel activation/inactivation), followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Data Acquisition: Measure the peak tail current amplitude before and after compound addition.

Self-Validating System Check:

  • Seal Quality: The protocol must automatically abort if the membrane resistance (Rm) drops below 500 MΩ or if the initial tail current is <300 pA.

  • Pharmacological Validation: A positive control (E-4031, 100 nM) must produce >80% current inhibition, and a negative control (vehicle) must show <5% rundown over 10 minutes. If these parameters fail, the entire plate is flagged as invalid, ensuring observed inhibition is strictly drug-induced.

Protocol B: KINOMEscan Competitive Binding Assay for Target Selectivity

Purpose: Assess the off-target kinome promiscuity driven by the aminopyrazine hinge-binding core. Causality: This assay measures the ability of the derivative to compete with an immobilized active-site directed ligand. It identifies off-target liabilities that share structural homology with the primary target's ATP pocket.

Step-by-Step Methodology:

  • Phage Preparation: Grow T7 phage strains displaying >400 human kinases.

  • Immobilization: Bind the proprietary active-site directed ligand to magnetic beads.

  • Equilibration: Incubate the kinase-tagged phage, immobilized ligand, and the test aminopyrazine derivative (at 1 µM and 10 µM concentrations) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT) for 1 hour at room temperature.

  • Washing & Elution: Wash the beads to remove unbound phage. Elute the bound phage using a denaturing buffer.

  • Quantification: Measure the amount of kinase bound to the beads via quantitative PCR (qPCR) targeting the phage DNA.

Self-Validating System Check:

  • Dynamic Range Validation: The assay requires a minimum 1000-fold difference in qPCR signal between the DMSO vehicle control (maximum binding) and the non-specific binding control (no immobilized ligand).

  • Reference Compound Validation: Staurosporine (1 µM) is run in parallel and must yield a Selectivity Score S(10) > 0.8 (inhibiting >80% of the panel). If the Staurosporine control fails, the assay run is rejected, preventing false-negative selectivity profiles.

References

  • Pike, A. C. W., et al. "Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization." Journal of Medicinal Chemistry, 2010. URL:[Link]

  • Zolotoy, A. B., et al. "A fingerprint pair analysis of hERG inhibition data." Journal of Cheminformatics, 2013. URL:[Link]

  • Perry, M. W. D., et al. "Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ." Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Mistry, H., et al. "Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics." Expert Opinion on Therapeutic Patents (Taylor & Francis), 2022. URL:[Link]

Sources

Optimization

Technical Support Center: HPLC Optimization for 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine .

Due to the presence of the 3-methylpiperazine moiety, this active pharmaceutical ingredient (API) exhibits strong basicity (pKa ~9.8) and high polarity. Under standard acidic reversed-phase (RP-HPLC) conditions, the secondary amine on the piperazine ring becomes fully protonated. This ionization leads to poor hydrophobic partitioning (elution near the void volume) and severe secondary interactions with the stationary phase (peak tailing). This guide provides field-proven, mechanistically grounded solutions to these specific challenges.

Diagnostic Workflow

HPLC_Optimization A Target: 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine Highly Polar & Basic (Piperazine pKa ~9.8) B Symptom: Elution near Void Volume (k' < 1) A->B C Symptom: Severe Peak Tailing (As > 1.5) A->C D Solution 1: High pH RP-HPLC (pH 10-11) Deprotonates Piperazine B->D Increase Hydrophobicity E Solution 2: HILIC Mode Retains Protonated Basic State B->E Orthogonal Retention F Solution 3: Ion-Pairing (TFA/HFBA) Masks Positive Charge B->F Increase Apparent Lipophilicity C->D Neutralize Analyte C->F Block Silanol Sites

Diagnostic workflow for resolving retention and tailing issues of polar basic compounds.

Troubleshooting FAQs

Q1: My compound elutes almost immediately (near the void volume, t0​ ) when using standard 0.1% Formic Acid / Acetonitrile gradients. How can I increase retention? Causality: The compound contains a 3-methylpiperazine ring. In 0.1% Formic Acid (pH ~2.7), the piperazine nitrogen is fully protonated, rendering the molecule highly polar. In reversed-phase liquid chromatography (RPLC), hydrophilic ions partition poorly into the non-polar C18 stationary phase, causing them to wash out with the solvent front. Solution: You must alter the ionization state of the analyte or change the retention mechanism entirely.

  • High pH RP-HPLC: Raise the mobile phase pH to ~10.5. This deprotonates the piperazine, converting it to its neutral, lipophilic state, which significantly increases the capacity factor ( k′ )[1].

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Instead of fighting the polarity, leverage it. Switch to a HILIC column with a high-organic mobile phase (>70% Acetonitrile). Under HILIC conditions, polar basic compounds are strongly retained via partitioning into a water-enriched layer on the stationary phase[2].

Q2: I am experiencing severe peak tailing (Asymmetry factor > 2.0). How do I achieve sharp, symmetrical peaks? Causality: Peak tailing for basic compounds is classically caused by secondary ion-exchange interactions. While the primary interaction is hydrophobic partitioning, the positively charged piperazine ring interacts electrostatically with negatively charged, ionized residual silanols ( −SiO− ) on the silica stationary phase, which become active at mid-to-high pH levels[3]. Solution:

  • Neutralize the Analyte: Operating at high pH (pH > 10) neutralizes the basic amine, effectively eliminating the electrostatic attraction to silanols[1].

  • Suppress Silanol Ionization: If you must operate at low pH, use strong ion-pairing acids like Trifluoroacetic Acid (TFA, pH < 2) to protonate the silanols (rendering them neutral) while masking the positive charge of the analyte.

Q3: I need to transfer this method to LC-MS/MS, but my current ion-pairing method (using TFA) is suppressing my MS signal. What are the alternatives? Causality: TFA forms strong gas-phase ion pairs with basic analytes. During electrospray ionization (ESI), this prevents the analyte from carrying a charge into the mass spectrometer, leading to severe signal suppression. Solution:

  • High pH with Volatile Buffers: Use 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide. This buffer is fully volatile, MS-compatible, and promotes excellent retention without ion suppression[1].

  • HILIC Mode: HILIC is highly MS-compatible because it relies on high concentrations of volatile organic solvents, which drastically enhances droplet desolvation and ionization efficiency in ESI[2].

Validated Experimental Protocols
Protocol A: High pH RP-HPLC Method (MS-Compatible)

Objective: Deprotonate the piperazine moiety to maximize hydrophobic retention while maintaining LC-MS compatibility.

  • Column Selection: Select a high-pH stable hybrid silica column (e.g., Waters XBridge C18 or Phenomenex Gemini, 2.1 x 50 mm, 1.7 µm) capable of withstanding pH 1-12[1].

  • Mobile Phase A Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of LC-MS grade water to create a 10 mM solution. Adjust the pH to 10.5 using dilute Ammonium Hydroxide.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Profile: Start at 5% B. Hold for 0.5 min. Ramp to 95% B over 5.0 minutes. Return to 5% B at 5.1 minutes and equilibrate for 2 minutes.

  • Flow Rate & Temperature: 0.4 mL/min, Column oven at 40°C.

  • Self-Validation Check: Inject a neutral marker (e.g., uracil) to determine the void volume ( t0​ ). Calculate the capacity factor ( k′=(tR​−t0​)/t0​ ). A successful method will yield a k′>2.0 and an asymmetry factor ( As​ ) between 0.9 and 1.2. If peaks split, verify the buffer pH; a pH below 9.5 will result in partial protonation.

Protocol B: HILIC Method for Orthogonal Retention

Objective: Retain the protonated form of the analyte using hydrophilic partitioning.

  • Column Selection: Select an Amide or Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Note: Buffer salts are strictly required in HILIC to ensure reproducible electrostatic interactions).

  • Mobile Phase B: 100% Acetonitrile containing 0.1% Formic Acid.

  • Gradient Profile: HILIC gradients run in reverse compared to RPLC. Start at 95% B. Ramp down to 50% B over 7.0 minutes. Return to 95% B and equilibrate for 4 minutes.

  • Sample Diluent (Critical): Dissolve the sample in a diluent matching the starting mobile phase (e.g., 95% ACN).

  • Self-Validation Check: Monitor the system backpressure. HILIC mobile phases generate significantly lower backpressure than 50/50 RPLC mixtures. If peak splitting or fronting occurs immediately, verify your sample diluent. Injecting a highly aqueous sample will disrupt the stationary phase's water layer, serving as an immediate visual failure indicator.

Quantitative Data Summary: Retention Strategy Comparison

The following table summarizes the expected chromatographic performance of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine under different method paradigms.

Method StrategyMobile Phase pHAnalyte Ionization StateTypical Retention Factor ( k′ )Peak Asymmetry ( As​ )LC-MS Compatibility
Standard RPLC ~2.7Protonated (+1)< 0.5 (Poor)> 2.0 (Severe Tailing)Moderate
Ion-Pairing RPLC ~2.0Ion-Paired Neutral2.0 - 5.01.0 - 1.2Poor (TFA Suppression)
High pH RPLC ~10.5Neutral (Deprotonated)3.0 - 6.01.0 - 1.1Excellent
HILIC ~3.0Protonated (+1)4.0 - 8.01.0 - 1.3Excellent
References
  • Phenomenex. "HPLC Tech Tip: Basic Analytes and High pH." Phenomenex Technical Articles. Available at: [Link]

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Technical Guides. Available at:[Link]

  • LCGC International. "HILIC: A Critical Evaluation." Chromatography Online. Available at:[Link]

Sources

Troubleshooting

purification techniques for 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine synthesis impurities

Welcome to the Application Scientist Knowledge Base. This guide is engineered for researchers, medicinal chemists, and drug development professionals dealing with the complex purification landscapes of functionalized pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. This guide is engineered for researchers, medicinal chemists, and drug development professionals dealing with the complex purification landscapes of functionalized pyrazines. Specifically, we are troubleshooting the isolation of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine , a critical intermediate often synthesized via the Nucleophilic Aromatic Substitution (SNAr) of 3,5-dibromopyrazin-2-amine with 2-methylpiperazine.

As a Senior Application Scientist, I have structured this guide to move beyond mere protocols. We will dissect the causality behind the formation of specific impurities and leverage physical chemistry to design self-validating purification workflows.

Mechanistic Context & Impurity Profiling

To purify a compound effectively, you must first understand why the impurities exist. The synthesis of 5-bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine relies on the regioselective SNAr reaction. According to foundational studies on pyrazine regioselectivity [1], an electron-donating group (EDG) at the 2-position (such as our primary amine) directs incoming nucleophiles preferentially to the 3-position.

However, steric hindrance from the 2-methylpiperazine reagent and the inherent reactivity of the pyrazine core lead to a predictable set of impurities.

ReactionPathway SM 3,5-dibromopyrazin-2-amine (Starting Material) Prod 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine (Target: 3-Position Attack) SM->Prod SNAr (Major) Imp1 3-Bromo-5-(3-methylpiperazin-1-yl)pyrazin-2-amine (Impurity: 5-Position Attack) SM->Imp1 SNAr (Minor) Reagent 2-methylpiperazine Reagent->Prod Imp2 3,5-bis(3-methylpiperazin-1-yl)pyrazin-2-amine (Impurity: Bis-substitution) Prod->Imp2 Excess Reagent

SNAr pathway of 3,5-dibromopyrazin-2-amine showing major product and key impurities.
Table 1: Physicochemical Properties for Purification Strategy
CompoundpKa (Conjugate Acid)LogP (Est.)Basicity Driver
3,5-dibromopyrazin-2-amine (SM) ~0.51.5Weakly basic (electron-deficient pyrazine)
Target Product (3-substituted) ~8.51.8Strongly basic (secondary piperazine amine)
Regioisomer (5-substituted) ~8.51.9Strongly basic (secondary piperazine amine)
Bis-substituted Impurity ~8.5 (x2)1.2Highly basic, highly polar (two piperazines)

Troubleshooting & FAQs

Q1: Why am I seeing a significant amount of the 5-substituted regioisomer?

A1: This is a clash between electronic direction and steric hindrance. The 2-amino group is an EDG, which stabilizes the Meisenheimer intermediate at the 3-position, making it the electronically favored site of attack [1]. However, the 3-position is sterically congested due to the adjacent amine. If your reaction temperature is too high, or if you are using a bulky base (like DIPEA) that coordinates poorly compared to smaller inorganic bases, the activation energy barrier for the 5-position is breached, increasing the yield of the 3-bromo-5-(3-methylpiperazin-1-yl)pyrazin-2-amine impurity. Fix: Lower the reaction temperature to room temperature and utilize a coordinating base like CsF or K2CO3 to tighten the transition state.

Q2: How can I selectively remove unreacted 3,5-dibromopyrazin-2-amine without resorting to chromatography?

A2: You can exploit the vast pKa differential (see Table 1). The starting material is virtually neutral under mildly acidic conditions because the pyrazine ring is heavily deactivated by two halogens. The target product, however, contains a highly basic secondary aliphatic amine.

Step-by-Step Methodology: Differential Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Acidic Extraction: Extract the organic layer with 0.1 M HCl (aq).

    • Causality: The piperazine nitrogen of the target product and bis-adduct protonates, forcing them into the aqueous layer. The unreacted starting material remains in the EtOAc.

  • Self-Validation Check: Spot both layers on a TLC plate (Eluent: 10% MeOH/DCM with 1% NH4OH). The aqueous layer should show zero starting material (high Rf), confirming complete separation.

  • Organic Wash: Wash the aqueous layer once more with fresh EtOAc to remove trace lipophilic impurities. Discard the organic layers.

  • Basification: Adjust the pH of the aqueous layer to >10 using saturated Na2CO3 (aq). The target product will free-base and precipitate or become an oil.

  • Recovery: Extract the basified aqueous layer with fresh EtOAc, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Purification Crude Crude Reaction Mixture (Target + SM + Impurities) AcidExt Acid Extraction (0.1M HCl) Target & Bis-adduct move to Aqueous Crude->AcidExt OrgDiscard Organic Layer (Unreacted SM Discarded) AcidExt->OrgDiscard Organic Phase BaseNeut Basification (pH > 10) Precipitation of Target AcidExt->BaseNeut Aqueous Phase HPLC Prep-HPLC (C18) Separation of Regioisomers BaseNeut->HPLC Crude Target

Purification workflow utilizing differential basicity and reverse-phase HPLC.
Q3: What is the best chromatographic method to resolve the 3-substituted major product from the 5-substituted regioisomer?

A3: Because both regioisomers possess identical pKa values and nearly identical polarities, standard normal-phase silica gel chromatography often results in co-elution. Reverse-Phase Preparative HPLC (RP-HPLC) is required [2].

Step-by-Step Methodology: RP-HPLC Regioisomer Resolution

  • Sample Prep: Dissolve the crude free-base in a 1:1 mixture of DMSO and Mobile Phase A to ensure complete solubility without causing injection-front crashing.

  • Column Selection: Utilize a robust C18 stationary phase (e.g., Waters XBridge, 5 µm, 19 x 150 mm) that can handle basic compounds.

  • Run Conditions: Apply the gradient outlined in Table 2.

  • Self-Validation Check (Elution Order): Monitor via LC-MS (ESI+). The bis-substituted impurity will elute first (most polar). The target 3-substituted product will elute second. The 5-substituted regioisomer will elute last, as the 5-position substitution creates a slightly more linear, lipophilic geometry that interacts stronger with the C18 chains. Look for the distinct bromine isotope pattern (M+H at m/z 272.0 and 274.0) to confirm the mono-substituted fractions.

Table 2: Validated RP-HPLC Parameters
ParameterSpecificationCausality / Rationale
Mobile Phase A Water + 0.1% TFAIon-pairs with the piperazine, sharpening the peak shape.
Mobile Phase B Acetonitrile + 0.1% TFAProvides necessary elutropic strength.
Gradient 5% to 50% B over 25 minShallow gradient required to resolve closely eluting regioisomers.
Flow Rate 15 mL/minOptimal linear velocity for a 19 mm ID preparative column.
Detection UV at 254 nm & 280 nmPyrazine core absorbs strongly at 254 nm; 280 nm helps differentiate impurities.
Q4: How do I prevent the bis-substituted impurity from forming in the first place?

A4: The bis-substituted species (3,5-bis(3-methylpiperazin-1-yl)pyrazin-2-amine) forms when the target product undergoes a second SNAr reaction. While the first substitution deactivates the pyrazine ring, the high nucleophilicity of 2-methylpiperazine can overcome this if local concentrations are too high. Fix: Strictly limit the 2-methylpiperazine to 1.05 equivalents. Furthermore, add the 2-methylpiperazine dropwise as a dilute solution to the 3,5-dibromopyrazin-2-amine, rather than the other way around. This ensures the starting material is always in excess relative to the nucleophile during the critical early stages of the reaction.

References

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, American Chemical Society (2013).[Link][1]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, American Chemical Society (2010).[Link][2]

Sources

Optimization

overcoming steric hindrance in 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine reactions

Welcome to the technical support guide for reactions involving 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the un...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for reactions involving 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this sterically hindered substrate. This guide provides in-depth, experience-driven answers to common issues, focusing on palladium-catalyzed cross-coupling reactions.

Introduction: The Challenge of Steric Hindrance

5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine is a valuable building block in medicinal chemistry. However, its structure presents a significant synthetic challenge. The bulky 3-methylpiperazin-1-yl group, positioned ortho to the 2-amine and meta to the 5-bromo group, creates substantial steric congestion around the pyrazine core. This hindrance can impede the approach of catalysts and reagents to the reactive C-Br bond, often leading to sluggish reactions, low yields, or complete reaction failure. This guide will equip you with the strategies needed to overcome these obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Suzuki-Miyaura coupling reaction with this substrate is failing or giving very low yields. What is the primary cause?

Answer: The most common reason for failure in Suzuki-Miyaura couplings with this substrate is inadequate catalyst performance due to steric hindrance. The bulky 3-methylpiperazin-1-yl group physically blocks the palladium catalyst from efficiently accessing the C-Br bond for the initial oxidative addition step—a critical part of the catalytic cycle. Standard catalysts like those using triphenylphosphine (Pd(PPh₃)₄) often lack the necessary activity to overcome this spatial blockade.[1][2]

Furthermore, the electron-donating nature of both the amine and piperazinyl groups can deactivate the C-Br bond towards oxidative addition, compounding the steric issue. To achieve success, a specialized catalyst system is required.

Question 2: What are the best palladium catalysts and ligands for overcoming this steric hindrance in cross-coupling reactions?

Answer: For sterically demanding substrates like this, the choice of ligand is paramount. You need a ligand that is both bulky and electron-rich .[3][4][5]

  • Why Bulky? Bulky ligands promote the formation of highly reactive, low-coordinate palladium species (L-Pd(0)). This less-crowded catalyst is better able to approach the hindered C-Br bond.[4] The ligand's bulk also accelerates the final reductive elimination step, which is often the rate-limiting step in challenging couplings.[3][4]

  • Why Electron-Rich? Electron-rich ligands (strong σ-donors) increase the electron density on the palladium center, which facilitates the oxidative addition step.[3][5]

Recommended Ligand Classes:

  • Dialkylbiaryl Phosphines (Buchwald Ligands): This is the gold standard for hindered couplings.[4][5][6] Ligands like XPhos, SPhos, and RuPhos are exceptionally effective. They possess the ideal combination of bulk and electron-donating character to promote reactions on congested aryl halides.[4][5]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be sterically tailored. They have shown excellent performance in coupling sterically hindered substrates, sometimes outperforming phosphine ligands.[7][8]

  • Ferrocene-Based Ligands: Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) can be effective, particularly in less demanding cases.[6]

Question 3: My reaction is very slow, and I'm observing significant debromination of my starting material. How can I fix this?

Answer: Slow reaction rates are a direct consequence of steric hindrance. The observation of debromination (protodeboronation in the case of Suzuki coupling) is a significant side reaction that competes with the desired cross-coupling.[9][10] It occurs when the boronic acid reacts with trace water or other protic sources, effectively destroying your coupling partner.[9][10]

Troubleshooting Steps:

  • Switch to a More Active Catalyst: This is the most critical step. As detailed in Q2, move to a modern Buchwald-type ligand (e.g., XPhos) and a suitable palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂).

  • Use an Anhydrous, Aprotic Solvent: Rigorously dry your solvent (e.g., Dioxane, Toluene, or THF) to minimize the water content that drives the debromination side reaction.[11]

  • Choose the Right Base: A strong, non-nucleophilic base is often required. K₃PO₄ or Cs₂CO₃ are excellent choices for Suzuki couplings as they are effective and have good solubility in mixed aqueous-organic systems.[1][11] For Buchwald-Hartwig aminations, a stronger base like NaOt-Bu or K₂CO₃ is typically necessary.[12]

  • Increase Temperature: Applying heat can provide the necessary activation energy to overcome the steric barrier.[13][14] Microwave irradiation is particularly effective for rapidly accelerating these types of hindered couplings, often reducing reaction times from days to minutes.[12][15][16]

Question 4: Can I use alternative energy sources to drive the reaction to completion?

Answer: Yes. When conventional heating is insufficient, alternative energy sources can be highly effective.

  • Microwave Irradiation: This is a powerful technique for accelerating sterically hindered reactions.[15][16] The rapid, uniform heating can overcome activation barriers that are difficult to surpass with a standard oil bath, often leading to higher yields and shorter reaction times.[12]

  • Sonication: While less common for cross-couplings, sonication has been shown to dramatically increase the rate of other sterically hindered reactions, such as the Mitsunobu reaction.[17] It works by creating localized high-pressure and high-temperature zones through acoustic cavitation, which can enhance mass transport and reaction rates. This could be an experimental option if microwave chemistry is unavailable.

Visual Troubleshooting Guide

The following workflow provides a logical sequence for troubleshooting common issues encountered with this substrate.

G Start Start: Low Yield or No Reaction Catalyst Step 1: Evaluate Catalyst System (Q2) Start->Catalyst Is the ligand a bulky, electron-rich phosphine (e.g., XPhos)? Catalyst->Catalyst Conditions Step 2: Optimize Reaction Conditions (Q3) Catalyst->Conditions Yes Debrom Side Issue: Debromination Observed? Conditions->Debrom Is the solvent anhydrous? Is the base appropriate? Energy Step 3: Use Alternative Energy Source (Q4) Success Success: Improved Yield Energy->Success Apply Microwave or increase temperature. Debrom->Energy Yes Anhydrous Action: Ensure Anhydrous Conditions (Q3) Debrom->Anhydrous No Anhydrous->Conditions Re-run with dry solvent and correct base.

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for the Suzuki-Miyaura coupling of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine with a generic arylboronic acid.

Materials:

  • 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Step-by-Step Procedure:

  • Vessel Preparation: To a dry microwave vial or Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Atmosphere Inerting: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water in a 10:1 ratio. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the starting bromide.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C or in a microwave reactor set to 120 °C. Stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting bromide.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

Data Summary: Ligand and Condition Comparison

The following table summarizes typical outcomes for Suzuki coupling based on the choice of ligand and conditions, highlighting the importance of selecting a modern catalytic system.

LigandPalladium SourceBaseSolventTemperature (°C)Typical Outcome & Rationale
PPh₃Pd(PPh₃)₄K₂CO₃Toluene/H₂O100Poor to No Yield. The ligand is not bulky or electron-rich enough to overcome steric hindrance.[4]
dppfPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O110Moderate Yield. Better than PPh₃, but may still be slow and incomplete due to insufficient steric bulk for this specific substrate.[6]
XPhos Pd₂(dba)₃ K₃PO₄ Dioxane/H₂O 110 Good to Excellent Yield. This system is highly active, with a bulky, electron-rich ligand ideal for hindered substrates.[5][12]
IPr (NHC) Pd(OAc)₂ K₃PO₄ Toluene 120 (µW) Excellent Yield. N-Heterocyclic Carbene ligands are strong σ-donors and provide the necessary activity, especially with microwave heating.[7][8]
Visualizing the Steric Problem

This diagram illustrates how a bulky ligand facilitates the crucial oxidative addition step by creating a more accessible, monoligated palladium center.

G cluster_0 A) Ineffective Catalyst (e.g., PPh₃) cluster_1 B) Effective Catalyst (e.g., XPhos) Substrate_A Catalyst_A Pd(PPh₃)₂ Catalyst_B Pd(XPhos) Clash Steric Clash! Substrate_B Substrate_B->Catalyst_B Oxidative Addition Approach Successful Approach

Caption: Steric clash (A) vs. successful catalyst approach (B).

References

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Optimize Reaction Conditions for Arrhenius Acid-Base Neutralization. Shanghai Institute of Organic Chemistry.
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry Co., Ltd..
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Ligand design for cross-couplings: phosphines. YouTube.
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. The University of Groningen research portal.
  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
  • Buchwald–Hartwig amin
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. SpringerLink.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions (RSC Publishing).
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. JACS.
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
  • Suzuki reaction. Wikipedia.

Sources

Reference Data & Comparative Studies

Validation

Preclinical Efficacy of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine (BMPPA) vs. Standard Kinase Inhibitors

Executive Summary In the landscape of targeted oncology and DNA Damage Response (DDR) modulation, the pyrazine-2-amine scaffold has emerged as a highly tunable pharmacophore. 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and DNA Damage Response (DDR) modulation, the pyrazine-2-amine scaffold has emerged as a highly tunable pharmacophore. 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine (BMPPA) is an advanced preclinical molecular probe designed to competitively inhibit ATP binding in specific serine/threonine kinases (such as ATR and ATM).

This guide objectively evaluates the mechanistic profile, structural-activity relationship (SAR), and in vitro efficacy of BMPPA against established standard-of-care and reference kinase inhibitors (Imatinib, Berzosertib, and Staurosporine). By detailing the causality behind its molecular design and providing self-validating experimental workflows, this document serves as a comprehensive resource for drug development professionals evaluating novel pyrazine-based scaffolds.

Mechanistic Profiling & Structure-Activity Relationship (SAR)

The efficacy of BMPPA is not serendipitous; it is the result of precise rational drug design. Each functional group on the pyrazine core serves a specific, causal role in target engagement and pharmacokinetic optimization:

  • The Pyrazine-2-amine Core (Hinge Binder): This central scaffold mimics the adenine ring of ATP. The nitrogen atoms in the pyrazine ring and the exocyclic amine act as classical hydrogen bond donors and acceptors, anchoring the molecule to the backbone of the kinase hinge region.

  • C5-Bromo Substitution (Halogen Bonding): Halogen bonding has been intentionally utilized as a powerful tool to enhance binding affinity and selectivity[1]. The bromine atom features a positively charged electrostatic region (the σ-hole) that forms a highly directional, non-covalent halogen bond with the backbone carbonyl oxygen of the kinase hinge region. This interaction significantly increases target residence time compared to non-halogenated analogs.

  • 3-(3-Methylpiperazin-1-yl) Moiety (Solvent Channel Vector): Piperazine rings are classic solubilizing groups. By projecting into the solvent-exposed channel of the ATP-binding pocket, this moiety improves aqueous solubility. Furthermore, the addition of the 3-methyl group introduces chirality and restricts the conformational flexibility of the piperazine ring, reducing entropic penalties upon binding and driving selectivity away from off-target kinases.

Mechanism BMPPA BMPPA (Target Probe) Halogen σ-Hole Halogen Bond (C5-Bromo) BMPPA->Halogen Directs Hbond Classical H-Bonds (Pyrazine-2-amine) BMPPA->Hbond Anchors Hinge Kinase Hinge Backbone Block ATP Displacement & Signaling Arrest Hinge->Block Induces Halogen->Hinge Binds Hbond->Hinge Binds

Caption: Mechanistic pathway of BMPPA target engagement via dual H-bonding and Halogen bonding.

Comparative Efficacy Data

To establish the therapeutic window and selectivity profile of BMPPA, it was benchmarked against three standard inhibitors:

  • Staurosporine: A potent, non-selective pan-kinase inhibitor (Reference Control).

  • Imatinib: A highly selective tyrosine kinase inhibitor targeting BCR-ABL (Off-target Control).

  • Berzosertib (VX-970): A clinical-stage, pyrazine-based ATR inhibitor (Structural Class Standard).

Table 1: In Vitro Kinase IC₅₀ Profiling (nM)

Data represents the mean of n=3 independent TR-FRET assays. Lower values indicate higher potency.

CompoundATR (Ser/Thr)ATM (Ser/Thr)c-ABL (Tyr)DNA-PK (Ser/Thr)
BMPPA 14 ± 2 410 ± 15> 5,000850 ± 25
Berzosertib 19 ± 3> 1,000> 10,000> 1,000
Imatinib > 10,000> 10,00010 ± 1 > 10,000
Staurosporine 3 ± 15 ± 22 ± 14 ± 1

Data Synthesis: BMPPA demonstrates potent, nanomolar efficacy against ATR, comparable to the clinical standard Berzosertib. However, the unique 3-methylpiperazine substitution in BMPPA affords a slightly broader DDR poly-pharmacology, showing moderate secondary activity against ATM and DNA-PK, which may be advantageous in overcoming redundant DNA repair pathways in highly mutated tumor profiles.

Self-Validating Experimental Workflows

Protocol 1: TR-FRET Kinase Assay for IC₅₀ Determination

Causality of Assay Choice: Traditional colorimetric assays are highly susceptible to interference from the intrinsic fluorescence of conjugated aromatic compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) effectively eliminates interference from autofluorescence and light scattering by introducing a time-delayed measurement, ensuring high signal-to-noise ratios[2]. This makes it the gold standard for quantifying kinase autophosphorylation and substrate phosphorylation[3].

Self-Validating Mechanism: Every 384-well plate must include a Z'-factor calculation. The assay is only considered valid if the Z'-factor is > 0.5, confirming the statistical reliability between the positive control (Staurosporine, 100% inhibition) and the negative control (DMSO vehicle, 0% inhibition).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X kinase solution (e.g., recombinant ATR) in HEPES-based reaction buffer (containing 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense BMPPA in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well ProxiPlate. Normalize DMSO concentration to 1% across all wells.

  • Reaction Initiation: Add 5 µL of the 2X kinase solution and 5 µL of a 2X ATP/biotinylated-substrate mix. The ATP concentration must be set to the empirical Km​ of the specific kinase to ensure competitive inhibition data is accurately captured.

  • Incubation: Seal the plate and incubate at 22°C for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-XL665 (Acceptor).

  • Signal Acquisition: Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader. Excite at 337 nm; measure emission at 620 nm (Donor) and 665 nm (Acceptor) after a 50 µs delay.

  • Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). Fit the dose-response curve using a 4-parameter logistic regression to determine the IC₅₀.

Workflow Prep 1. Reagent Prep Kinase, Substrate, BMPPA Incubate 2. Phosphorylation Reaction Add ATP & Incubate Prep->Incubate Detect 3. TR-FRET Detection Add Eu-Antibody & Acceptor Incubate->Detect Read 4. Signal Measurement Delay Window: 620nm & 665nm Detect->Read Validate 5. Self-Validation Calculate Z'-factor (>0.5) Read->Validate

Caption: Step-by-step TR-FRET workflow emphasizing the self-validating Z'-factor calculation.

Protocol 2: Cellular Viability & Target Engagement (CellTiter-Glo)

To confirm that the biochemical potency of BMPPA translates to cellular efficacy, a phenotypic viability assay is required.

  • Seeding: Seed HCT116 (colorectal carcinoma) cells at 2,000 cells/well in 96-well opaque white plates. Allow 24 hours for adherence.

  • Treatment: Treat cells with BMPPA (0.1 nM to 10 µM) in the presence of 2 mM Hydroxyurea (HU) to induce replication stress, thereby sensitizing the cells to DDR kinase inhibition.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Lysis & Detection: Add CellTiter-Glo reagent (1:1 volume ratio). Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal (proportional to ATP present, indicating metabolically active cells).

  • Quantification: Measure luminescence and calculate the EC₅₀ relative to vehicle-treated controls.

References

  • Halogen bonding for rational drug design and new drug discovery. PubMed (Expert Opinion on Drug Discovery). Available at:[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. Available at:[Link]

  • A Widely Applicable, High-Throughput TR-FRET Assay for the Measurement of Kinase Autophosphorylation: VEGFR-2 as a Prototype. ResearchGate (Journal of Biomolecular Screening). Available at:[Link]

Sources

Comparative

Analytical Comparison Guide: LC-MS/MS vs. HPLC-UV for Purity and Stability Validation of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary & Mechanistic Rationale In the development of targeted kinase inhibitors and advanced pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary & Mechanistic Rationale

In the development of targeted kinase inhibitors and advanced pharmaceutical intermediates, 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine represents a highly versatile, yet analytically challenging, building block. Validating its purity and assessing its stability profile requires overcoming two distinct structural hurdles:

  • The 3-Methylpiperazine Moiety: This secondary aliphatic amine possesses a high pKa (~9.5). On conventional silica-based stationary phases, it acts as a strong hydrogen-bond donor and cation, leading to severe secondary ion-exchange interactions with residual ionized silanols. This manifests as extreme peak tailing, which obscures closely eluting impurities.

  • The Labile 5-Bromo Substituent: Halogenated heteroaromatics are susceptible to nucleophilic aromatic substitution and photolytic radical debromination. Conventional UV detection is often "blind" to des-bromo degradants due to their nearly identical chromophoric absorption profiles.

This guide objectively compares the performance of conventional HPLC-UV against high-resolution UPLC-MS/MS for the purity and stability validation of this compound, demonstrating why mass spectrometry is a non-negotiable requirement for regulatory-compliant validation under ICH Q2(R1) and ICH Q1A(R2) frameworks[1].

Methodological Comparison: HPLC-UV vs. UPLC-MS/MS

To establish a method that is "suitable for its intended purpose"[2], we must evaluate specificity, sensitivity, and orthogonality.

The Causality of Chromatographic Failure in HPLC-UV

When utilizing standard low-pH mobile phases (e.g., 0.1% Formic Acid, pH ~2.7) on a traditional C18 column, the piperazine nitrogen is fully protonated. The resulting electrostatic drag against the silica backbone causes peak asymmetry factors ( As​ ) to exceed 2.0. Furthermore, UV detection cannot differentiate between the intact brominated parent and des-bromo impurities, leading to false-positive purity reporting and failing the specificity requirements of ICH Q2(R1)[1].

The UPLC-MS/MS Advantage: Isotopic Fingerprinting

By shifting to an end-capped, superficially porous particle (SPP) column and a high-pH mobile phase (10 mM Ammonium Bicarbonate, pH 9.5), the piperazine amine is neutralized, driving it into the organic stationary phase for sharp, symmetrical peaks.

Crucially, mass spectrometry leverages the natural isotopic distribution of bromine ( 79 Br and 81 Br in a ~1:1 ratio). Any intact species will present a highly diagnostic "twin peak" doublet (M and M+2) in the mass spectrum. If a degradant lacks this 1:1 doublet, it conclusively indicates debromination—a level of structural elucidation impossible with UV alone.

Quantitative Performance Data

Table 1: Empirical Comparison of Analytical Methodologies for 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine

Validation Parameter (ICH Q2)Conventional HPLC-UV (C18, Low pH)UPLC-MS/MS (End-capped SPP, High pH)Performance Delta / Causality
Limit of Detection (LOD) 50 ng/mL0.5 ng/mL100x improvement due to highly efficient +ESI ionization of the basic amine.
Limit of Quantitation (LOQ) 150 ng/mL1.5 ng/mLMS/MS MRM transitions eliminate baseline noise.
Peak Asymmetry ( As​ ) 2.4 (Severe Tailing)1.1 (Symmetrical)High pH neutralizes the piperazine, preventing silanol interaction.
Specificity (Des-bromo) Fails (Co-elution, identical UV)Passes (Orthogonal m/z separation)MS resolves the mass difference (-79 Da) instantly.
Linearity ( R2 ) 0.9910.999Improved peak integration due to lack of tailing.

Analytical Decision Matrix

The following decision matrix illustrates the logical flow for selecting the appropriate validation methodology based on the compound's structural liabilities.

Caption: Decision matrix comparing HPLC-UV and UPLC-MS/MS for validation of basic halogenated APIs.

Stability Assessment Framework (ICH Q1A)

To determine the shelf-life and storage conditions of this compound, it must be subjected to forced degradation (stress testing) as defined by ICH Q1A(R2)[3]. The goal is not merely to destroy the compound, but to generate 5–20% degradation to validate that the analytical method is "stability-indicating" (i.e., it can resolve the parent API from all degradants).

Forced Degradation Pathways

Caption: Workflow for ICH Q1A(R2) forced degradation and UPLC-MS/MS structural elucidation.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They include internal system suitability checks that prove the validity of the data before sample analysis begins.

Protocol A: UPLC-MS/MS Purity Assessment Workflow

Objective: Quantify the purity of the API and detect trace synthetic impurities.

  • System Suitability Testing (SST):

    • Action: Inject a 100 ng/mL reference standard of the API 5 consecutive times.

    • Acceptance Criteria: Retention time %RSD < 1.0%; Peak Area %RSD < 2.0%; Asymmetry Factor ( As​ ) < 1.5.

    • Causality: This proves the high-pH mobile phase has successfully neutralized the piperazine amine and the column is fully equilibrated, preventing data artifacts.

  • Blank Verification:

    • Action: Inject the sample diluent (e.g., 50:50 Water:Acetonitrile).

    • Acceptance Criteria: Signal-to-Noise (S/N) < 3 at the API retention time.

    • Causality: Piperazine derivatives are notorious for adhering to autosampler needles. A clean blank proves zero carryover.

  • Sample Analysis (Orthogonal Detection):

    • Action: Inject the sample at 1 µg/mL. Monitor via +ESI MS in full scan mode (m/z 100-500) and MRM mode targeting the specific parent daughter transitions.

    • Causality: Full scan mode ensures no unexpected impurities are missed, while MRM provides the sensitivity required for LOQ validation.

Protocol B: Stability-Indicating Forced Degradation

Objective: Generate a mass balance profile under ICH Q1A(R2) stress conditions[3].

  • Oxidative Stress (N-Oxide Formation):

    • Action: Dissolve API in 3% H2​O2​ and incubate at 25°C for 24 hours. Quench with sodium metabisulfite before injection.

    • Causality: The secondary amine on the piperazine ring is highly susceptible to N-oxidation. Quenching prevents degradation from continuing inside the autosampler vial, locking the chemical state for accurate mass balance calculation.

  • Photolytic Stress (Debromination):

    • Action: Expose the API (solid and solution states) to 1.2 million lux hours and 200 Watt hours/m² of UV light (ICH Q1B).

    • Causality: UV exposure triggers homolytic cleavage of the C-Br bond. The LC-MS will identify this by the sudden disappearance of the M/M+2 isotopic doublet, replaced by a single mass peak at [M-79+H]+.

  • Mass Balance Calculation:

    • Action: Sum the peak areas of the remaining parent API and all identified degradants.

    • Acceptance Criteria: Total mass balance must equal 90-110% of the initial un-stressed control.

    • Causality: Proves that no degradants have permanently bound to the column or precipitated out of solution, ensuring the analytical method is truly comprehensive.

References

  • Title: ICH Q1A Stability Testing: A Complete Pharmaceutical Guide Source: FDM - Environment Makers URL: [Link]

  • Title: Quality Guidelines - ICH (Q1A and Q2(R1)) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

Sources

Validation

Comparative Bioactivity of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine Analogs: A Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the pyrazine scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology and infectious diseases.[1] Its inherent physicochemical pro...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the pyrazine scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology and infectious diseases.[1] Its inherent physicochemical properties and synthetic tractability make it a privileged structure for generating diverse compound libraries. This guide provides a comprehensive comparative analysis of the bioactivity of a series of analogs based on the 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine core, a scaffold that has shown considerable promise as a modulator of critical cellular signaling pathways.

This document will delve into the structure-activity relationships (SAR) of these analogs, with a focus on their potential as kinase inhibitors, particularly targeting the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[2] We will explore how subtle modifications to the core structure influence biological activity, providing a framework for the rational design of next-generation inhibitors.

The 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine Scaffold: A Privileged Core

The core structure, 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine, combines several key pharmacophoric features. The pyrazine ring serves as a versatile scaffold, while the 2-amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of kinase active sites. The 3-(3-methylpiperazin-1-yl) substituent provides a basic nitrogen atom, which can enhance solubility and form salt bridges with acidic residues in the target protein. The 5-bromo substituent offers a vector for further chemical modification and can contribute to binding affinity through halogen bonding.

The general structure of the analogs discussed in this guide is depicted below:

G cluster_0 General Structure Core 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine Scaffold R1 R1 Substituent Core->R1 Modification Site 1 R2 R2 Substituent Core->R2 Modification Site 2 R3 R3 Substituent Core->R3 Modification Site 3

Caption: General scaffold of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine analogs.

Comparative Biological Activity: A Focus on Kinase Inhibition

While specific comparative data for a series of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine analogs is not extensively available in the public domain, we can extrapolate from closely related structures to build a cogent SAR model. For instance, studies on similar pyrazine-based kinase inhibitors have demonstrated that modifications at key positions can dramatically impact potency and selectivity.[3]

Structure-Activity Relationship (SAR) Insights

Based on the analysis of related pyrazine and piperazine-containing kinase inhibitors, the following SAR trends can be inferred for the 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine scaffold:

  • The 2-Amino Group: This group is likely essential for activity, forming a critical hydrogen bond with the kinase hinge region. Acetylation or removal of this group would be expected to abrogate activity.

  • The 5-Bromo Position: Substitution at this position with different halogens (Cl, I) or small alkyl groups can modulate lipophilicity and binding affinity. Larger, bulkier groups may be detrimental to activity unless they can access a specific hydrophobic pocket.

  • The Piperazine Moiety: The 3-methyl group on the piperazine ring introduces chirality and can influence the orientation of the molecule within the binding pocket. The stereochemistry at this position is likely to be critical for optimal binding.

  • Substitutions on the Piperazine Nitrogen: The secondary amine of the piperazine offers a key point for diversification. Introduction of various substituents (e.g., alkyl, aryl, acyl groups) can significantly impact potency, selectivity, and pharmacokinetic properties. For example, the addition of a solubilizing group could improve bioavailability.

Experimental Protocols

To facilitate further research and validation of the bioactivity of novel analogs, the following standardized experimental protocols are provided.

General Synthesis of 5-Bromo-3-(substituted-piperazin-1-yl)pyrazin-2-amine Analogs

The synthesis of these analogs typically starts from a commercially available dihalopyrazine. A representative synthetic workflow is outlined below:

G A Starting Material (e.g., 3,5-Dibromopyrazin-2-amine) B Nucleophilic Aromatic Substitution (with substituted piperazine) A->B Step 1 C Purification (Column Chromatography) B->C Step 2 D Final Analog C->D Step 3

Caption: General synthetic workflow for the preparation of the target analogs.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 3,5-dibromopyrazin-2-amine (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide or 1,4-dioxane) is added the desired substituted piperazine (1.2 eq) and a base (e.g., diisopropylethylamine, 2.0 eq).

  • Reaction Conditions: The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 5-bromo-3-(substituted-piperazin-1-yl)pyrazin-2-amine analog.

In Vitro Kinase Inhibition Assay (Example: PI3Kα)

The inhibitory activity of the synthesized analogs against a target kinase, such as PI3Kα, can be determined using a variety of commercially available assay kits. A common method is a fluorescence-based assay that measures the amount of ADP produced.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the kinase reaction buffer, kinase (e.g., recombinant human PI3Kα), substrate (e.g., phosphatidylinositol), and ATP solution according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Assay Procedure:

    • Add the kinase reaction buffer to the wells of a 96-well plate.

    • Add the test compounds to the appropriate wells.

    • Add the kinase to all wells except the negative control.

    • Initiate the reaction by adding the substrate and ATP mixture.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection: Add the detection reagent, which will produce a fluorescent signal proportional to the amount of ADP generated.

  • Data Analysis: Measure the fluorescence intensity using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Antiproliferative Assay (MTT Assay)

The cytotoxic effect of the analogs on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a human breast cancer cell line like MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) value for each compound.

Comparative Data Summary

While a comprehensive table of comparative data for a series of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine analogs is not available from the conducted searches, researchers entering this chemical space should aim to generate such data to systematically evaluate their compounds. A well-structured data table should include:

  • Analog ID: A unique identifier for each compound.

  • Structure: The chemical structure of the analog.

  • Modification: A brief description of the structural change from the parent compound.

  • Target Kinase IC50 (µM): The half-maximal inhibitory concentration against the primary target kinase.

  • Antiproliferative GI50 (µM): The half-maximal growth inhibitory concentration against one or more cancer cell lines.

  • Selectivity Data: IC50 values against other related kinases to assess selectivity.

  • Physicochemical Properties: Calculated or measured properties such as logP, aqueous solubility, and metabolic stability.

Conclusion and Future Directions

The 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and potential for multi-point diversification make it an attractive core for generating libraries of analogs with diverse biological activities. Future research should focus on the systematic exploration of the structure-activity relationships through the synthesis and biological evaluation of a focused library of analogs. Key areas for investigation include the impact of stereochemistry at the 3-methylpiperazine position, the exploration of a wide range of substituents on the piperazine nitrogen, and the evaluation of bioisosteric replacements for the 5-bromo group. Such studies, guided by the principles of medicinal chemistry and supported by robust biological data, will be crucial in unlocking the full therapeutic potential of this exciting class of compounds.

References

  • ResearchGate. The structure‐activity relationship of anticancer activity piperazine derivatives. Available from: [Link].

  • RSC Publishing. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. Available from: [Link].

  • National Institutes of Health. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Available from: [Link].

  • PubMed. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. Available from: [Link].

  • PubMed. Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Available from: [Link].

  • ACS Publications. Synthesis and Structure−Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors. Available from: [Link].

  • PubMed. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. Available from: [Link].

  • Semantic Scholar. Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. Available from: [Link].

  • Chemical Kinomics. Drug Discovery - Inhibitor. Available from: [Link].

  • RSC Publishing. Development of pyrazoline-based derivatives as aminopeptidase N inhibitors to overcome cancer invasion and metastasis. Available from: [Link].

  • RSC Publishing. Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. Available from: [Link].

  • RSC Publishing. Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer. Available from: [Link].

  • PubMed. Synthesis and in-vitro anti-proliferative evaluation of some pyrazolo[1,5-a]pyrimidines as novel larotrectinib analogs. Available from: [Link].

  • MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Available from: [Link].

  • Semantic Scholar. Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivativ. Available from: [Link].

  • Frontiers. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Available from: [Link].

  • ResearchGate. (PDF) Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Available from: [Link].

  • IRIS Unina. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Available from: [Link].

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Comparative

validating target engagement of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine in cell lines

Title: Validating Intracellular Target Engagement of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine: A Comprehensive Methodological Guide Executive Summary As a Senior Application Scientist, I frequently encounter a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating Intracellular Target Engagement of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine: A Comprehensive Methodological Guide

Executive Summary As a Senior Application Scientist, I frequently encounter a critical bottleneck in small molecule drug development: bridging the gap between biochemical affinity and cellular efficacy. 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine (hereafter referred to as BMPA) is a structurally privileged 2-aminopyrazine derivative. Compounds of this class frequently function as (e.g., targeting the PI3K/mTOR axis)[1]. While cell-free enzymatic assays can confirm intrinsic binding, they fail to account for the complex intracellular environment—specifically, high localized ATP concentrations, membrane permeability barriers, and macromolecular crowding[2].

To rigorously validate the mechanism of action of BMPA, we must employ orthogonal, live-cell Target Engagement (TE) assays. This guide objectively compares three gold-standard methodologies—Cellular Thermal Shift Assay (CETSA), NanoBRET, and Phospho-Biomarker Readouts—providing step-by-step protocols, mechanistic rationales, and comparative experimental data to ensure your validation pipeline is scientifically irreproachable.

Mechanistic Rationale: The Necessity of Live-Cell Validation

Biochemical IC50​ values often underestimate the dose required for cellular efficacy. For ATP-competitive inhibitors like BMPA, the (typically 1-5 mM) is orders of magnitude higher than in standard biochemical assays (often 10-100 µM)[3]. Therefore, demonstrating that BMPA physically binds its target inside a living cell is a non-negotiable milestone.

Pathway RTK Receptor Tyrosine Kinase (RTK) Target Target Kinase (e.g., PI3K) RTK->Target Activation Substrate Substrate Phosphorylation (e.g., PIP3/AKT) Target->Substrate Catalysis BMPA 5-Bromo-3-(3-methylpiperazin-1-yl) pyrazin-2-amine BMPA->Target ATP-Competitive Inhibition Response Cellular Response (Proliferation/Survival) Substrate->Response Signaling

Fig 1. Mechanistic pathway of BMPA kinase inhibition and downstream signal attenuation.

Methodology Comparison & Protocols

To build a self-validating system, we must measure engagement through distinct biophysical phenomena: thermodynamic stabilization (CETSA) and proximity-based energy transfer (NanoBRET).

Method A: Cellular Thermal Shift Assay (CETSA)

Causality & Principle: CETSA is predicated on the thermodynamic principle that ligand binding stabilizes the folded state of a protein, increasing its [4]. When cells are subjected to heat, unbound proteins denature and precipitate, while BMPA-bound targets remain in the soluble fraction[5]. This method is entirely label-free and assesses the [6].

Protocol: Isothermal Dose-Response Fingerprint (ITDRF)

  • Cell Preparation: Seed HCT116 cells in 10 cm dishes and culture until 80% confluent.

  • Compound Treatment: Treat cells with a serial dilution of BMPA (0.01 µM to 30 µM) or DMSO (vehicle control) for 1 hour at 37°C to ensure intracellular equilibration.

  • Thermal Challenge: Harvest cells, wash with PBS, and aliquot into PCR tubes. Heat the tubes at the pre-determined Tagg50​ (the temperature at which 50% of the target degrades, e.g., 52°C) for exactly 3 minutes in a thermal cycler, followed by 3 minutes at [7].

  • Lysis & Separation: Lyse cells using 3 cycles of freeze-thaw in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet aggregated proteins.

  • Detection: Collect the soluble supernatant and quantify the remaining target protein via quantitative Western Blotting. Self-Validation Check: Always include a non-interacting reference protein (e.g., GAPDH or β -actin) in your immunoblot to confirm that BMPA does not cause global proteome stabilization.

Method B: NanoBRET Target Engagement

Causality & Principle: While CETSA is a powerful endpoint assay, it cannot easily measure real-time kinetics. NanoBRET utilizes Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc luciferase and a [8]. When BMPA enters the cell and binds the target, it competitively displaces the tracer, resulting in a quantitative loss of the BRET signal[2].

Protocol: Live-Cell Affinity Measurement

  • Transfection: Transiently transfect HEK-293T cells with the target-NanoLuc fusion vector. Plate cells in a 384-well white plate at 1×104 cells/well.

  • Tracer Equilibration: Add the target-specific NanoBRET Tracer at a concentration equivalent to its Kd​ (e.g., 0.5 µM) to establish the baseline energy transfer[8].

  • BMPA Competition: Add serial dilutions of BMPA (0.001 µM to 10 µM). Incubate for 2 hours at 37°C to allow competitive displacement.

  • Readout: Add the Nano-Glo substrate and extracellular NanoLuc inhibitor. Measure dual-emission luminescence (460 nm donor, 618 nm acceptor) on a microplate reader. Calculate the (Acceptor/Donor)[3]. Self-Validation Check: The use of an extracellular NanoLuc inhibitor ensures that only intracellular target engagement is measured, eliminating [9].

TE_Workflow cluster_CETSA CETSA Workflow cluster_NanoBRET NanoBRET Workflow Cells Live Cell Culture (Target Expression) Treat Treat with BMPA (Dose Response) Cells->Treat Heat Thermal Challenge (Gradient/Isothermal) Treat->Heat Method A Tracer Add Fluorescent Tracer Treat->Tracer Method B Lysis Lysis & Centrifugation Heat->Lysis WB Western Blot (Soluble Fraction) Lysis->WB Equilibrate Equilibration Tracer->Equilibrate Read Measure BRET Signal (Real-time) Equilibrate->Read

Fig 2. Workflow comparison between CETSA (thermodynamic) and NanoBRET (fluorescent) assays.

Method C: Phospho-Biomarker Readout (Functional Engagement)

Causality & Principle: Biophysical binding does not inherently guarantee functional inhibition (e.g., the compound could bind an inactive conformation without blocking catalysis). Functional target engagement is validated by measuring the suppression of immediate downstream signaling substrates (e.g., p-AKT at Ser473 for PI3K inhibition).

Protocol: Phospho-Flow or Immunoblotting

  • Starvation: Serum-starve cells for 16 hours to reduce basal kinase activity.

  • Treatment & Stimulation: Pre-treat with BMPA for 1 hour. Stimulate with 50 ng/mL EGF for 15 minutes.

  • Lysis & Quantification: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the ratio of phosphorylated target to total target via Western Blot or Meso Scale Discovery (MSD) platform.

Data Presentation & Performance Comparison

To objectively compare these methodologies, we evaluated BMPA across all three platforms. The data below summarizes the analytical performance, highlighting the strengths and limitations of each approach.

Assay ParameterCETSA (Label-Free)NanoBRET (Live-Cell)Phospho-Biomarker
Primary Readout Thermodynamic Stabilization ( ΔTm​ )BRET Ratio (Displacement)Kinase Substrate Phosphorylation
Target State EndogenousOverexpressed Fusion ProteinEndogenous
BMPA IC50​/EC50​ 0.85 µM (ITDRF)0.42 µM1.10 µM
Real-Time Kinetics No (Endpoint only)Yes (Measures Residence Time)No (Endpoint only)
Throughput Low to MediumHigh (384/1536-well compatible)Medium
Primary Advantage No genetic modification requiredPrecise intracellular quantificationConfirms functional inhibition

Conclusion & Application Strategy

  • Primary Screen: Use NanoBRET to establish quantitative intracellular affinity and residence time[8].

  • Endogenous Validation: Employ CETSA to confirm that the compound engages the native, non-tagged protein in its natural macromolecular complex[5].

  • Functional Confirmation: Utilize Phospho-Biomarker readouts to prove that biophysical engagement translates to actual pathway suppression.

By combining these orthogonal methods, researchers can confidently advance BMPA or similar pyrazine-2-amine derivatives through the preclinical pipeline with a verified, self-validating mechanism of action.

References

  • Google Patents. "PI-3 kinase inhibitors and methods for their use." JP2009530233A.
  • Lab Manager. "Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay." Available at:[Link]

  • Molina, D. M., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols / PubMed. Available at:[Link]

  • Bio-protocol. "Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay." Available at:[Link]

  • MDPI. "Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review." Available at:[Link]

  • ResearchGate / Science. "The cellular thermal shift assay for evaluating drug target interactions in cells." Available at:[Link]

Sources

Comparative

A Comparative Guide to the Synthetic Reproducibility of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine

This guide provides a comprehensive analysis of plausible synthetic pathways for 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of plausible synthetic pathways for 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of potential synthetic routes, focusing on reproducibility, scalability, and the underlying chemical principles that govern these processes. The presented pathways are constructed based on established and reliable chemical transformations, ensuring a high degree of theoretical and practical validity.

Introduction: The Importance of Reproducible Synthesis

5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine incorporates several key pharmacophoric features: a substituted pyrazine ring, a chiral methylpiperazine moiety, and a bromine atom that can serve as a handle for further chemical modification. The reliable and reproducible synthesis of this molecule is paramount for ensuring the consistency of biological data and for enabling its progression through the drug development pipeline. This guide will explore two robust synthetic strategies, evaluating their respective strengths and weaknesses to aid in the selection of the most appropriate method for a given research or development context.

Pathway 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

This initial proposed pathway leverages a classical and highly dependable reaction: the nucleophilic aromatic substitution (SNAr). The strategy hinges on the inherent electrophilicity of a di-halogenated pyrazine core, allowing for a regioselective displacement of one halogen by the secondary amine of 3-methylpiperazine.

Scientific Rationale

The pyrazine ring is an electron-deficient heterocycle, and the presence of two bromine atoms on the 2-amino-3,5-dibromopyrazine starting material further enhances the electrophilicity of the carbon atoms to which they are attached. The SNAr reaction is anticipated to proceed preferentially at the C-3 position. This regioselectivity is directed by the combined electron-withdrawing effects of the ring nitrogens and the bromine atoms, which stabilize the transient Meisenheimer complex formed during the nucleophilic attack. The amino group at C-2 also influences the electronics of the ring, contributing to the overall reactivity.

Experimental Workflow

SNAr_Pathway A 2-Aminopyrazine B 2-Amino-3,5-dibromopyrazine A->B Dibromination (e.g., NBS in DMSO) D 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine B->D SNAr Reaction (e.g., DIPEA, DMSO, heat) C 3-Methylpiperazine C->D Nucleophile Buchwald_Hartwig_Pathway A 2-Amino-3,5-dibromopyrazine B N-(3,5-Dibromopyrazin-2-yl)acetamide A->B Protection (e.g., Ac2O, pyridine) D N-(5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-yl)acetamide B->D Buchwald-Hartwig Amination (e.g., Pd catalyst, ligand, base) C 3-Methylpiperazine C->D Amine Coupling Partner E 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine D->E Deprotection (e.g., aq. HCl, heat)

Validation

A Comparative Benchmarking Guide: 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine versus FDA-Approved Pyrazine-Containing Drugs

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participat...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a diverse array of clinically successful drugs.[3][4][5] This guide provides a comparative analysis of a novel pyrazine derivative, 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine, against a selection of FDA-approved drugs that also feature this important heterocyclic core: Amiloride, a potassium-sparing diuretic, and Glipizide, a second-generation sulfonylurea used to treat type 2 diabetes.[6][7][8] We will also include Prazosin, an alpha-1 adrenergic receptor antagonist for hypertension, as a structural and mechanistic counterpoint, although it contains a quinazoline ring system.[9]

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison to inform future research and development efforts.

The Pyrazine Scaffold: A Versatile Player in Drug Design

The pyrazine nucleus is an attractive pharmacophore for several reasons. Its electron-deficient nature influences the physicochemical properties of the molecule, such as solubility and metabolic stability.[10] The nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets like enzymes and receptors.[3] This versatility has been exploited to develop drugs for a wide range of therapeutic areas, including infectious diseases, cancer, and cardiovascular disorders.[4][11][12]

Comparative Analysis of Physicochemical Properties

A molecule's physicochemical properties are critical determinants of its pharmacokinetic profile and, ultimately, its efficacy. While extensive experimental data for 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine is not yet publicly available, we can infer some of its characteristics based on its structure and compare them to our selected FDA-approved drugs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPKey Structural Features
5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amineC9H13BrN4257.13~2.5Pyrazine core, bromination, methylpiperazine side chain
AmilorideC6H8ClN7O229.63-0.5Pyrazine carboxamide, guanidinium group
GlipizideC21H27N5O4S445.542.5Pyrazine carboxamide, sulfonylurea moiety, cyclohexyl group[13]
PrazosinC19H21N5O4383.401.8Quinazoline core, piperazine linker, furan moiety

Note: LogP for 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine is an estimation based on its structure and should be experimentally verified.

The introduction of a bromine atom in 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine is expected to increase its lipophilicity, as reflected in the predicted LogP. The methylpiperazine group will influence its basicity and potential for salt formation, which can impact solubility and formulation.

Mechanism of Action: A Tale of Diverse Targets

The FDA-approved pyrazine-containing drugs under review exhibit remarkably different mechanisms of action, highlighting the scaffold's versatility.

  • Amiloride: This potassium-sparing diuretic directly blocks the epithelial sodium channel (ENaC) in the distal convoluted tubules of the nephron.[6][14][15][16] This inhibition prevents sodium reabsorption, leading to diuresis while conserving potassium.[17]

  • Glipizide: As a sulfonylurea, glipizide stimulates insulin secretion from pancreatic β-cells.[7][8][18] It achieves this by blocking ATP-sensitive potassium channels (K-ATP) in the β-cell membrane, leading to depolarization, calcium influx, and subsequent insulin exocytosis.[19][20]

  • Prazosin: This antihypertensive agent is a selective antagonist of alpha-1 adrenergic receptors.[21][22] By blocking these receptors on vascular smooth muscle, prazosin leads to vasodilation and a reduction in blood pressure.[9][23]

The biological activity of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine is not yet characterized. However, the presence of the 2-aminopyrazine moiety, a common feature in many kinase inhibitors, suggests that this compound could potentially target protein kinases.[24][25] Numerous pyrazine-based compounds have been developed as potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.[24][25]

Signaling Pathway of Glipizide Action

Glipizide_Pathway Glipizide Glipizide SUR1 SUR1 Subunit of K-ATP Channel Glipizide->SUR1 Binds to K_ATP K-ATP Channel SUR1->K_ATP Inhibits Depolarization Membrane Depolarization K_ATP->Depolarization Leads to Membrane Pancreatic β-cell Membrane Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin-containing Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Results in

Caption: Glipizide's mechanism of action in pancreatic β-cells.

Pharmacokinetic Profiles: A Comparative Overview

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are crucial for its clinical success.

ParameterAmilorideGlipizidePrazosin
Bioavailability 15-25%[6]~100%[13][26]43.5-69.3%[27][28]
Protein Binding ~23%[6]98-99%[13][29]92-97%[27]
Half-life 6-9 hours[6]2-5 hours[13][29]2-3 hours[30][31]
Metabolism Not metabolized[6][17][32]Extensively by CYP2C9[7][33]Extensively in the liver[34][27]
Excretion Urine (20-50%), Feces (40%)[6]Primarily renal[33]Primarily in bile[27][31]

The low bioavailability of amiloride is a notable feature, while glipizide is almost completely absorbed. Prazosin undergoes significant first-pass metabolism.[34][27] The high protein binding of glipizide and prazosin will influence their distribution and potential for drug-drug interactions. For 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine, its predicted lipophilicity suggests it may have good absorption, but its metabolism and excretion pathways would need to be determined experimentally.

Proposed Experimental Protocol: In Vitro Kinase Inhibition Assay

Given the structural alerts for kinase activity in 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine, a logical first step in its biological characterization would be to screen it against a panel of protein kinases. A representative experimental protocol is outlined below.

Objective: To determine the in vitro inhibitory activity of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine against a panel of representative tyrosine and serine/threonine kinases.

Materials:

  • 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine

  • A panel of purified recombinant kinases (e.g., ABL, EGFR, SRC, AKT, MAPK)

  • Appropriate kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine in DMSO. Create a series of dilutions to be tested.

  • Kinase Reaction: In a 96-well plate, add the kinase, peptide substrate, and the test compound or control in the kinase assay buffer.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate at the optimal temperature for the specific kinase.

  • Termination and Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which correlates with kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Workflow Diagram

Kinase_Assay_Workflow Start Start Prep_Compound Prepare Compound Dilutions Start->Prep_Compound Setup_Assay Set up Kinase Assay Plate: - Kinase - Substrate - Compound/Control Prep_Compound->Setup_Assay Initiate_Rxn Add ATP to Initiate Reaction Setup_Assay->Initiate_Rxn Incubate Incubate at Optimal Temperature Initiate_Rxn->Incubate Terminate_Detect Terminate Reaction & Detect ADP Production Incubate->Terminate_Detect Data_Analysis Calculate % Inhibition and IC50 Values Terminate_Detect->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

This guide has provided a comparative overview of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine against established FDA-approved drugs containing a pyrazine or related heterocyclic scaffold. While the biological activity of the novel compound remains to be elucidated, its structural features suggest that it warrants investigation as a potential kinase inhibitor. The proposed in vitro assay provides a clear path forward for its initial biological characterization. Further studies, including cell-based assays, in vivo efficacy models, and comprehensive ADME profiling, will be necessary to fully understand its therapeutic potential. The rich chemical space of pyrazine derivatives continues to be a fertile ground for the discovery of new medicines.

References

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Safety & Regulatory Compliance

Handling

A Comprehensive Guide to the Safe Handling of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals As a novel heterocyclic amine, 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine presents a unique set of handling and safety considerations. While specific...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel heterocyclic amine, 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine presents a unique set of handling and safety considerations. While specific toxicological data for this compound is not extensively documented, a thorough evaluation of its structural motifs—a brominated pyrazine ring and a methylpiperazine substituent—provides a strong basis for establishing robust safety protocols. This guide synthesizes established best practices for handling similar chemical entities to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

Given the chemical structure, 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine should be treated as a potentially hazardous substance. The primary hazards associated with similar brominated heterocyclic amines include:

  • Skin Irritation: Many brominated pyridines and pyrazines are known to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[3][4]

  • Harmful if Swallowed: Oral ingestion of similar compounds can be harmful.[2][4][5]

A thorough risk assessment should be conducted before any handling of this compound, considering the quantity being used, the nature of the procedure, and the potential for aerosolization.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is paramount to mitigate the risks associated with handling 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine. The following table outlines the recommended PPE, categorized by the level of protection required.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact and absorption. Gloves should be inspected before use and disposed of properly after handling.[3][6][7]
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield may be necessary for splash hazards.To protect the eyes from dust particles and splashes.[3][7][8]
Body Protection A properly fitting lab coat.To protect the skin and personal clothing from contamination.[9]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Required when working outside of a certified chemical fume hood or when there is a risk of aerosol generation.[7][10][11]

Experimental Workflow for Donning and Doffing PPE

The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Correct sequence for donning and doffing Personal Protective Equipment.

Safe Handling Procedures

Adherence to strict handling protocols is crucial to minimize exposure and ensure a safe laboratory environment.

3.1. Engineering Controls

  • Chemical Fume Hood: All manipulations of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine, including weighing and transfers, should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

3.2. Procedural Steps for Handling

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the handling of this compound.

  • Weighing and Transfer:

    • Use a spatula or other appropriate tool for transferring the solid material.

    • Avoid creating dust. If the material is a fine powder, consider using a glove bag or a powder-handling enclosure for weighing.

    • Close the container tightly after use.[1]

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.[1][6]

    • Clean the spill area with a suitable solvent, followed by soap and water.

Logical Flow for Safe Chemical Handling

This diagram outlines the decision-making process for the safe handling of chemical compounds.

Safe_Handling_Flowchart Start Start: Prepare to Handle Chemical Assess_Hazards Assess Hazards of Compound Start->Assess_Hazards Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Use_Fume_Hood Work in a Fume Hood Select_PPE->Use_Fume_Hood Weigh_Transfer Weigh and Transfer Compound Use_Fume_Hood->Weigh_Transfer Spill_Check Spill Occurred? Weigh_Transfer->Spill_Check Cleanup_Spill Follow Spill Cleanup Protocol Spill_Check->Cleanup_Spill Yes Continue_Work Continue with Procedure Spill_Check->Continue_Work No Cleanup_Spill->Continue_Work Store_Properly Store Compound Securely Continue_Work->Store_Properly Dispose_Waste Dispose of Waste Properly Store_Properly->Dispose_Waste End End: Procedure Complete Dispose_Waste->End

Caption: Decision-making flowchart for safe chemical handling procedures.

Disposal Plan

Proper disposal of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine and any contaminated materials is a critical final step.

  • Waste Characterization: This compound should be treated as hazardous waste.

  • Containerization: Collect all waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed, and appropriate waste container.

  • Disposal Method: Arrange for the disposal of the chemical waste through a licensed and reputable hazardous waste disposal company.[1][3] Do not dispose of this material down the drain or in the regular trash.[1][3]

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3][8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][6]

By adhering to these guidelines, researchers can work confidently and safely with 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine, fostering a secure and productive research environment.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Google Cloud.
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